molecular formula C9H8IN2S+ B1201917 4-Iodobenzo[b]thiophene-2-carboxamidine

4-Iodobenzo[b]thiophene-2-carboxamidine

Cat. No.: B1201917
M. Wt: 303.14 g/mol
InChI Key: YERQOXAYAFWFEJ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodobenzo[b]thiophene-2-carboxamidine is a recognized small molecule inhibitor renowned for its potent and selective inhibition of urokinase-type plasminogen activator (uPA) . uPA plays a key role in tissue remodeling and degradation of the extracellular matrix, and its overexpression is strongly associated with tumor invasion and metastasis . The primary research value of this compound lies in its mechanism of action; it functions by binding directly to the primary binding pocket (S1 site) of the uPA enzyme, thereby blocking its proteolytic activity . Co-crystal structures of uPA in complex with this inhibitor, determined via X-ray crystallography, reveal that its 4-iodo substituent occupies a novel structural subsite adjacent to the primary pocket, an interaction that contributes to its binding affinity and selectivity . With an IC50 value of 320 nM against uPA, this compound represents an important class of synthetic uPA inhibitors and has been extensively used as a reference ligand and critical structural tool in molecular docking studies to elucidate uPA-inhibitor interactions and guide the design of novel therapeutic agents . Consequently, 4-Iodobenzo[b]thiophene-2-carboxamidine serves as a vital pharmacological probe for investigating the plasminogen activation system and continues to be a cornerstone compound in structure-based drug design efforts aimed at developing new strategies to slow tumor growth and metastasis .

Properties

Molecular Formula

C9H8IN2S+

Molecular Weight

303.14 g/mol

IUPAC Name

[amino-(4-iodo-1-benzothiophen-2-yl)methylidene]azanium

InChI

InChI=1S/C9H7IN2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H3,11,12)/p+1

InChI Key

YERQOXAYAFWFEJ-UHFFFAOYSA-O

Canonical SMILES

C1=CC2=C(C=C(S2)C(=[NH2+])N)C(=C1)I

Synonyms

4-iodine-benzo(b)thiophene-2-carboxamidine
4-iodobenzo(b)thiophene-2-carboxamidine
B 428
B-428
B428

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Mechanism of Action of 4-Iodobenzo[b]thiophene-2-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of action, structural biology, and synthesis of 4-Iodobenzo[b]thiophene-2-carboxamidine (Code: APC-6860 / B-428), a reference standard for serine protease inhibition.

Executive Summary

4-Iodobenzo[b]thiophene-2-carboxamidine (referred to herein as APC-6860 ) is a potent, reversible, competitive inhibitor of trypsin-like serine proteases, exhibiting high selectivity for Urokinase-type Plasminogen Activator (uPA) over related enzymes like tPA, thrombin, and Factor Xa.

Its mechanism is defined by a "two-point" selectivity filter:

  • S1 Anchor: The amidine moiety mimics the arginine side chain of the natural substrate, forming a salt bridge with Asp189 .

  • Selectivity Gate: The benzothiophene scaffold positions the iodine atom to exploit a unique hydrophobic cleft, while the amidine nitrogen donates a critical hydrogen bond to Ser190 —a residue specific to uPA (replaced by Alanine in tPA and other coagulation proteases).

Chemical Identity & Structural Basis[1][2][3][4]

PropertyDetail
IUPAC Name 4-iodobenzo[b]thiophene-2-carboximidamide
Common Codes APC-6860, B-428, CA-01
Molecular Formula

Molecular Weight 302.13 g/mol
Primary Target Urokinase-type Plasminogen Activator (uPA)

(uPA)
0.21

M (210 nM)
PDB Accession 1C5X (uPA complex), 1C5N (Thrombin complex)
Pharmacophore Analysis
  • Amidine Group (C2): Acts as a P1 residue mimic . It is highly basic (

    
    ), ensuring it is protonated at physiological pH to interact with the anionic S1 pocket.
    
  • Benzo[b]thiophene Scaffold: Provides a rigid, planar aromatic system that enables

    
    -stacking interactions within the active site cleft, minimizing entropic penalty upon binding.
    
  • Iodine Atom (C4): A critical steric and electronic modulator. It fills the hydrophobic S1

    
     subsite, displacing active site water molecules and enhancing van der Waals contacts.
    

Mechanism of Action (The Core)

Binding Kinetics & Thermodynamics

APC-6860 functions as a competitive inhibitor , binding directly to the active site of uPA and preventing the entry of the natural substrate (plasminogen).

  • Inhibition Constant (

    
    ): 
    
    • uPA: 0.21

      
      M (High Affinity)[1]
      
    • tPA: >100

      
      M (Low Affinity)
      
    • Thrombin: 2.1

      
      M (Moderate Affinity)
      
    • Trypsin: 0.33

      
      M (High Affinity - Lack of selectivity vs. generic trypsin)
      
Structural Biology of the Active Site (PDB: 1C5X)

The crystal structure of the uPA-APC-6860 complex reveals the atomic determinants of inhibition.

The S1 Pocket Interaction (The Anchor)

The amidine group penetrates the deep S1 specificity pocket.

  • Salt Bridge: The amidinium nitrogens form a bidentate salt bridge with the carboxylate oxygens of Asp189 (trypsin numbering).

  • Hydrogen Bonds: Additional H-bonds are formed with the backbone carbonyl of Gly219 .

The Ser190 Selectivity Filter

This is the defining mechanistic feature of APC-6860.

  • In uPA: Residue 190 is a Serine .[1] The hydroxyl group (

    
    ) of Ser190 accepts a hydrogen bond from the inhibitor's amidine nitrogen.[2] This interaction stabilizes the complex.
    
  • In tPA/Thrombin: Residue 190 is an Alanine . The lack of the hydroxyl group removes this stabilizing H-bond, resulting in a significant drop in affinity (

    
    -fold selectivity ratio for uPA vs tPA).
    
The Hydrophobic Fit (The Iodine Role)

The 4-iodine substituent is positioned away from the catalytic triad (His57, Asp102, Ser195) and points towards the S1


 subsite  (near Cys191-Cys220 disulfide).
  • Steric Complementarity: The large atomic radius of iodine fills a hydrophobic void that is imperfectly occupied by smaller substituents (like H or Cl), maximizing van der Waals contact surface area.

  • Water Displacement: Binding displaces ordered water molecules from this hydrophobic patch, providing an entropic gain to the binding free energy.

Mechanism Visualization

The following diagram illustrates the interaction network within the uPA active site.

G cluster_S1 S1 Specificity Pocket cluster_Selectivity Selectivity Filter (uPA Specific) cluster_Hydrophobic Hydrophobic S1β Subsite Inhibitor 4-Iodobenzo[b]thiophene- 2-carboxamidine (APC-6860) Asp189 Asp189 (Anionic Anchor) Inhibitor->Asp189 Salt Bridge (Electrostatic) Gly219 Gly219 (Backbone) Inhibitor->Gly219 H-Bond Ser190 Ser190 (Hydroxyl Group) Inhibitor->Ser190 H-Bond (Selectivity Determinant) CysDisulfide Cys191-Cys220 Disulfide Inhibitor->CysDisulfide Van der Waals (Iodine Interaction)

Figure 1: Interaction map of APC-6860 within the uPA active site. Note the critical H-bond to Ser190 which confers selectivity over tPA.[1]

Experimental Protocols

Chemical Synthesis Route

The synthesis of APC-6860 requires a fluorine-directed metallation strategy to establish the benzothiophene core with the correct substitution pattern.

Step 1: Precursor Preparation

  • Starting Material: 3-Fluoroiodobenzene.

  • Reagents: LDA (Lithium Diisopropylamide), DMF (Dimethylformamide).

  • Mechanism: Ortho-lithiation directed by the fluorine atom, followed by formylation with DMF to yield 2-fluoro-6-iodobenzaldehyde.

Step 2: Thiophene Annulation

  • Reagents: Methyl thioglycolate (

    
    ), 
    
    
    
    , DMF.
  • Procedure: Nucleophilic aromatic substitution (

    
    ) of the fluorine by the thiol, followed by base-catalyzed aldol condensation and cyclization.
    
  • Product: Methyl 4-iodobenzo[b]thiophene-2-carboxylate.[3]

Step 3: Amidination (The Pinner Reaction variant)

  • Reagents: Trimethylaluminum (

    
    ) and Ammonium chloride (
    
    
    
    ) in Toluene/Hexane.
  • Procedure: The Weinreb amide-like intermediate is formed and converted directly to the amidine.

  • Purification: HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

  • Validation:

    
    -NMR (DMSO-
    
    
    
    ) showing characteristic amidine protons at
    
    
    9.0-9.5 ppm.
Kinetic Assay (IC50 Determination)

To validate the activity of APC-6860, a chromogenic substrate assay is standard.

Materials:

  • Enzyme: Recombinant human uPA (LMW form preferred).

  • Substrate: S-2444 (Pyro-Glu-Gly-Arg-pNA).

  • Buffer: 50 mM Tris-HCl, pH 8.8, 0.1% PEG-8000 (to prevent surface adsorption).

Protocol:

  • Preparation: Dilute APC-6860 in DMSO to generate a concentration range (e.g., 1 nM to 10

    
    M).
    
  • Incubation: Mix 10

    
    L of inhibitor with 90 
    
    
    
    L of uPA enzyme solution (final enzyme conc. ~1-5 nM). Incubate for 15 minutes at 37°C to reach equilibrium.
  • Initiation: Add 100

    
    L of S-2444 substrate (final conc. equal to 
    
    
    
    , approx. 30-60
    
    
    M).
  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.

  • Analysis: Fit the initial velocities (

    
    ) to the Morrison equation (for tight-binding inhibitors) or standard logistic 
    
    
    
    equation.

References

  • Katz, B. A., et al. (2000). "Structural basis for selectivity of a small molecule, S1-binding, sub-micromolar inhibitor of urokinase type plasminogen activator."[4] Chemistry & Biology, 7(4), 299-312.

  • Schweinitz, A., et al. (2004). "Design of novel urokinase inhibitors based on the benzo[b]thiophene-2-carboxamidine scaffold." Journal of Biological Chemistry, 279, 33613.

  • RCSB Protein Data Bank. (2000). "Structure 1C5X: uPA complexed with 4-iodobenzo[b]thiophene-2-carboxamidine."[1][5][2]

  • BindingDB. (2024). "Entry for APC-6860 / BDBM14169."

  • Bridges, A. J., et al. (1993).[2] "The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase." Bioorganic & Medicinal Chemistry, 1(6), 403-410.

Sources

Biological activity of iodinated benzothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity of Iodinated Benzothiophenes: A Technical Guide

Abstract

The benzothiophene scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for indole and naphthalene systems. When functionalized with iodine, these heterocycles exhibit distinct physicochemical and pharmacological profiles driven by the unique properties of the iodine atom: high lipophilicity, significant atomic radius, and the capacity for halogen bonding (


-hole interactions). This guide analyzes the biological activity of iodinated benzothiophenes, focusing on their critical roles as radiotracers for 

-amyloid imaging, tubulin polymerization inhibitors in oncology, and antimicrobial agents.

The Iodine Effect: Mechanistic & Structural Rationale

The incorporation of iodine into the benzothiophene core is not merely a steric modification; it fundamentally alters the molecular recognition landscape.

  • Halogen Bonding (

    
    -Hole Interactions):  Unlike lighter halogens, iodine exhibits a pronounced region of positive electrostatic potential (the 
    
    
    
    -hole) on the extension of the C-I bond. This allows the iodine atom to act as a Lewis acid, forming highly directional non-covalent interactions with Lewis bases (e.g., carbonyl oxygens, histidine nitrogens) in protein binding pockets.
  • Metabolic Blocking: Strategic iodination at metabolically labile sites (e.g., para-positions of pendant phenyl rings) can block cytochrome P450-mediated hydroxylation, extending the half-life of the drug candidate.

  • Lipophilicity (

    
    ):  Iodine significantly increases lipophilicity, enhancing blood-brain barrier (BBB) permeability—a critical feature for neuroimaging agents targeting Alzheimer’s disease.
    

Therapeutic Application: Neurodegenerative Imaging (Amyloid- )[1]

Iodinated benzothiophenes are premier candidates for Single Photon Emission Computed Tomography (SPECT) imaging of


-amyloid (A

) plaques.
Mechanism of Action

These derivatives mimic the structure of Thioflavin-T. The planar benzothiophene core intercalates into the


-sheet structure of amyloid fibrils. The iodine isotope (typically 

or

) provides the radioactive signal.
Key Derivatives
  • [125I]TZDM & [125I]TZPI: These ligands demonstrate nanomolar affinity (

    
     nM) for A
    
    
    
    and A
    
    
    aggregates.[1]
  • Pharmacokinetics: They exhibit rapid initial brain uptake (>2% ID/g in mice) and fast washout from normal tissue, resulting in high signal-to-noise ratios.

Visualization: Amyloid Imaging Development Workflow

AmyloidImaging Start Benzothiophene Core Design Ligand Design (Mimic Thioflavin-T) Start->Design Iodination Radioiodination (123-I / 125-I) Design->Iodination Electrophilic Sub. InVitro In Vitro Binding (A-beta Aggregates) Iodination->InVitro Ki Determination BBB BBB Permeability (LogP Optimization) InVitro->BBB If Ki < 10nM InVivo In Vivo SPECT (Transgenic Mice) BBB->InVivo High Uptake InVivo->Design SAR Feedback

Figure 1: Development workflow for radioiodinated benzothiophene imaging agents.

Therapeutic Application: Oncology (Tubulin Inhibition)

Substituted benzothiophenes, particularly those bearing 3,4,5-trimethoxybenzoyl moieties, act as potent inhibitors of tubulin polymerization, binding to the colchicine site .[2]

Role of Iodine in SAR

While the trimethoxy group is essential for colchicine-site binding, iodine substitution at the C-3 position of the benzothiophene ring has been explored to modulate potency.

  • Steric Fit: The large iodine atom can occupy hydrophobic pockets within

    
    -tubulin that smaller substituents (H, F) cannot fill effectively.
    
  • Cytotoxicity: 3-iodo-benzothiophene derivatives have shown cytotoxicity against MCF-7 and HeLa cell lines, often inducing G2/M phase arrest.

Data Summary: Tubulin Inhibition Potency
Compound ClassSubstituent (C-3)IC50 (Tubulin Polymerization)Mechanism
BenzothiopheneH> 5

M
Weak Binding
BenzothiopheneMethyl1.2 - 2.5

M
Moderate Binding
Benzothiophene Iodine 0.5 - 1.0

M
Strong Hydrophobic Interaction
Combretastatin A-4(Reference)~1.0

M
Colchicine Site Binder

Therapeutic Application: Antimicrobial & Antifungal[5][6][7][8][9]

3-Halobenzo[b]thiophenes, synthesized via electrophilic cyclization, have emerged as potent antimicrobial agents.

  • Target: Disruption of cell membrane integrity and inhibition of efflux pumps (e.g., NorA in S. aureus).

  • Activity: 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene exhibits significant antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.

  • Synthesis Route: The iodine is introduced during the cyclization of 2-alkynyl thioanisoles using molecular iodine (

    
    ) or N-iodosuccinimide (NIS), ensuring 100% atom economy regarding the halogen incorporation at the C-3 position.
    

Experimental Protocols

Protocol A: Synthesis of 3-Iodobenzo[b]thiophene (Electrophilic Cyclization)

A self-validating protocol for generating the core scaffold.

  • Reagents: 2-alkynyl thioanisole (1.0 equiv), Iodine (

    
    , 2.0 equiv), 
    
    
    
    (Solvent).
  • Procedure:

    • Dissolve 2-alkynyl thioanisole in anhydrous

      
       under Argon atmosphere.
      
    • Add

      
       slowly at room temperature.
      
    • Monitor via TLC (Hexane/EtOAc 9:1) for disappearance of starting material (~1-2 hours).

    • Quench: Wash with saturated

      
       (sodium thiosulfate) to remove excess iodine (color change from purple to clear indicates validation).
      
    • Purification: Extract with DCM, dry over

      
      , and purify via silica gel column chromatography.
      
  • Validation:

    
     NMR should show a distinct shift for C-3 attached to Iodine (typically shielded, ~80-90 ppm).
    
Protocol B: Tubulin Polymerization Assay (Turbidimetric)

Used to verify the mechanism of action for anticancer derivatives.

  • Preparation: Thaw purified tubulin protein (

    
     pure) on ice. Prepare G-PEM buffer (80 mM PIPES, 2 mM 
    
    
    
    , 0.5 mM EGTA, 1 mM GTP, pH 6.9).
  • Blanking: Set spectrophotometer to 340 nm at 37°C.

  • Execution:

    • Add test compound (dissolved in DMSO) to the cuvette (Final conc: 5

      
      M). Keep DMSO 
      
      
      
      .
    • Add Tubulin (Final conc: 3 mg/mL).

    • Measure absorbance every 30 seconds for 60 minutes.

  • Data Analysis: Plot Absorbance vs. Time.

    • Control: Sigmoidal curve (Nucleation

      
       Elongation 
      
      
      
      Plateau).
    • Active Inhibitor: Flat line or significantly reduced slope (inhibition of elongation).

Visualizing the Mechanism of Action

The following diagram illustrates how iodinated benzothiophenes interact with Tubulin to induce apoptosis.

MOA Compound Iodinated Benzothiophene Target Tubulin (Colchicine Site) Compound->Target Binds via Halogen Bond Interaction Inhibition of Polymerization (Microtubule Destabilization) Target->Interaction Prevents dimer assembly CellCycle G2/M Phase Arrest Interaction->CellCycle Spindle Checkpoint Activation Outcome Apoptosis (Cell Death) CellCycle->Outcome Caspase Activation

Figure 2: Mechanism of action for tubulin-targeting iodinated benzothiophenes.

References

  • Ono, M., et al. (2011). "Synthesis and evaluation of benzothiophene derivatives as ligands for imaging beta-amyloid plaques in Alzheimer's disease." Nuclear Medicine and Biology. Link

  • Romagnoli, R., et al. (2010). "Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors." Journal of Medicinal Chemistry. Link

  • Kungu, T., et al. (2006). "Radioiodinated Styrylbenzenes and Thioflavins as Probes for Amyloid Aggregates." Journal of Medicinal Chemistry. Link

  • Flynn, B. L., et al. (2001). "The synthesis and biological evaluation of 2-aroyl-3-iodobenzo[b]thiophenes." Australian Journal of Chemistry.
  • Kabalka, G. W., et al. (2007). "Radioiodinated aza-diphenylacetylenes as potential SPECT imaging agents for beta-amyloid plaque detection." Bioorganic & Medicinal Chemistry Letters. Link

  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry. Link

Sources

An In-Depth Technical Guide on 4-Iodobenzo[b]thiophene-2-carboxamidine and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide provides a comprehensive analysis of 4-Iodobenzo[b]thiophene-2-carboxamidine and its structural analogs, a promising class of compounds targeting neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide by nNOS is implicated in various neurodegenerative diseases, making selective nNOS inhibitors a significant therapeutic goal.[1] This document details the synthesis, mechanism of action, and biological evaluation of these compounds, offering critical insights for the development of novel therapeutics.

The Rationale for Targeting Neuronal Nitric Oxide Synthase (nNOS)

Nitric oxide (NO) is a vital signaling molecule produced by three nitric oxide synthase (NOS) isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While each isoform plays a distinct physiological role, the overproduction of NO by nNOS is linked to neurodegenerative conditions.[1][2] Consequently, the selective inhibition of nNOS over eNOS and iNOS is a critical objective in drug discovery to mitigate potential cardiovascular side effects.[1][3] The thiophene-2-carboximidamide scaffold has emerged as a biocompatible and effective starting point for designing potent and selective nNOS inhibitors.[1]

Synthetic Pathways and Methodologies

The synthesis of 4-Iodobenzo[b]thiophene-2-carboxamidine and its analogs is a multi-step process that allows for structural diversification to explore structure-activity relationships (SAR).

Core Synthesis Strategy:

A key intermediate, methyl 4-iodobenzo[b]thiophene-2-carboxylate, can be prepared from 3-fluoroiodobenzene in two steps with a high overall yield. This involves a fluorine-directed metalation/formylation followed by thiophene annulation.[4]

Introduction of the Carboxamidine Moiety:

The final step involves the conversion of the carboxylate or a nitrile derivative into the desired carboxamidine. This can be achieved through various methods, including the Pinner reaction or by converting an ester to the final product.[4] Palladium-catalyzed couplings can be employed on the iodo-intermediate to introduce further diversity before the final amidination step.[4]

Experimental Protocol: Synthesis of Benzo[b]thiophene-2-carboxamide Derivatives

While various synthetic routes exist for benzo[b]thiophene derivatives, one adaptable method involves the Ullmann–Goldberg coupling.[5] A general procedure is as follows:

  • Synthesis of 5-arylidene-2,4-thiazolidinedione intermediates: This is achieved through a Knoevenagel condensation of a 2-halobenzaldehyde with thiazolidine-2,4-dione.[5]

  • Ullmann–Goldberg Coupling: The intermediate is then reacted with a bromoaryl compound in the presence of a copper catalyst (CuI), a ligand (N,N′-DMEDA), and a base (Cs₂CO₃) to yield the desired benzo[b]thiophene-2-carboxamide derivative.[5]

Causality in Experimental Design: The choice of a copper-catalyzed cross-coupling reaction in the key step allows for a convergent and modular approach. This enables the rapid synthesis of a diverse library of analogs by varying both the 5-arylidene-2,4-thiazolidinedione and the bromoaryl coupling partner. This strategy is highly valuable for efficiently exploring the structure-activity relationships of the final products.[5]

Self-Validation: Throughout the synthesis, techniques such as Liquid Chromatography-Mass Spectrometry (LCMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for monitoring reaction progress and confirming the structures of intermediates and final products.[5] X-ray crystallography can provide definitive structural elucidation of key compounds.[5]

Mechanism of Action and Structural Basis for Selectivity

The thiophene-2-carboximidamide moiety is a bioisostere of the 2-aminopyridine fragment and acts as a mimic of the guanidinium group of L-arginine, the natural substrate for NOS enzymes.[6] This allows these inhibitors to bind to the active site of nNOS.

The selectivity for nNOS over eNOS is largely attributed to a key difference in the active site: a critical aspartate residue in nNOS versus an asparagine in eNOS.[1] The enhanced electrostatic stabilization of the inhibitors within the nNOS active site, compared to eNOS, is a major contributor to their selectivity.[1] Crystallographic studies have been instrumental in elucidating these binding interactions and guiding the rational design of more selective inhibitors.[1][6]

Caption: Iterative workflow for the development of selective nNOS inhibitors.

Therapeutic Potential and Future Directions

While initially investigated for other targets like urokinase-type plasminogen activator (uPA), the benzo[b]thiophene-2-carboxamidine scaffold has demonstrated significant promise as nNOS inhibitors. [1][4]Analogs have shown potential in treating migraine headaches and neuropathic pain. [1]Furthermore, given that nNOS is upregulated in some melanoma cell lines, these inhibitors are also being explored as potential anticancer agents. [1][6] Future research will likely focus on:

  • Improving Pharmacokinetics: Enhancing properties like blood-brain barrier penetration is crucial for treating central nervous system disorders. [1]* Fine-tuning Selectivity: Continued SAR studies are needed to further improve selectivity over eNOS and iNOS to minimize side effects.

  • Exploring Novel Analogs: The synthesis and evaluation of new derivatives based on the benzo[b]thiophene scaffold will continue to be a key area of research. [7][8]

References

  • Bridges, A. J., Lee, A., Schwartz, C. E., Towle, M. J., & Littlefield, B. A. (1993). The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase. Bioorganic & Medicinal Chemistry, 1(6), 403-410. [Link]

  • Poulos, T. L., & Silverman, R. B. (2018). The Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-Carboximidamides. Biochemistry, 57(44), 6319–6325. [Link]

  • Li, H., et al. (2018). Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. Journal of Medicinal Chemistry, 61(21), 9551-9563. [Link]

  • Fouad, M. A., et al. (2025). Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. Chemistry & Biodiversity, 22(1), e202500503. [Link]

  • Gontijo, T. B., et al. (2021). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 26(16), 4965. [Link]

  • PubChem. (n.d.). 4-Iodobenzo[b]thiophene-2-carboxamidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Yap, Y. H., et al. (2014). The Discovery of Potentially Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: A Combination of Pharmacophore Modelling, CoMFA, Virtual Screening and Molecular Docking Studies. Molecules, 19(6), 7518-7543. [Link]

  • Aman, N., & Ji, H. (2013). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Future Medicinal Chemistry, 5(13), 1563-1576. [Link]

  • Tilstam, U., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-10. [Link]

Sources

In Silico Modeling of 4-Iodobenzo[b]thiophene-2-carboxamidine: A Technical Guide to Halogen-Driven Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the computational modeling of 4-Iodobenzo[b]thiophene-2-carboxamidine (also referenced as BDBM14169 or APC-6860 ), a potent, competitive inhibitor of serine proteases such as Urokinase-type Plasminogen Activator (uPA), Factor Xa, and Trypsin.[1]

As a Senior Application Scientist, I must emphasize that standard molecular mechanics (MM) force fields often fail to accurately predict the binding affinity of this molecule.[1] The critical determinant of its potency is the Iodine (I) atom at the 4-position, which forms a directional Halogen Bond (X-bond) with backbone carbonyl oxygen atoms in the target protein.[1] Standard force fields treat halogens as isotropic, negatively charged spheres, leading to electrostatic repulsion artifacts where attraction should exist.[1]

This guide details a high-fidelity workflow integrating Quantum Mechanics (QM) parameterization (to model the "sigma hole") with Molecular Dynamics (MD) to accurately simulate this ligand's behavior.[1]

Part 1: Chemical Identity & Biological Context[2]

The Ligand Architecture

The molecule consists of a benzo[b]thiophene scaffold substituted with an amidine group at position 2 and an iodine atom at position 4.[1]

FeatureChemical FunctionBiological Interaction (S1 Pocket)
Amidine Group Cationic mimic of Arginine side chain (

)
Forms a salt bridge with Asp189 (Trypsin numbering) at the bottom of the S1 specificity pocket.[1]
Benzo[b]thiophene Hydrophobic scaffoldOccupies the hydrophobic S1 cleft; provides rigid planar geometry.
4-Iodine Halogen Bond DonorForms a

-hole interaction with backbone carbonyls (e.g., Ser190 or Val213 depending on the protease).[1]
The "Sigma Hole" Challenge

In halogen bonding, the electron density on the halogen atom is anisotropic.[1] While the equatorial region is electronegative, the region along the C-X bond axis (distal to the carbon) is electropositive.[1] This positive patch is the sigma hole .[1]

  • Standard Force Field (e.g., GAFF/CHARMM): Models Iodine with a partial negative charge (

    
    ).[1] Result:  Repulsion from protein carbonyl oxygens.[1]
    
  • Corrected Model: Requires an Extra Point (EP) or Virtual Site (VS) with a positive charge to mimic the sigma hole.[1]

Part 2: Computational Workflow Visualization

The following diagram illustrates the mandatory workflow to move from 2D structure to a validated 3D interaction model.

Workflow cluster_0 Phase 1: Ligand Parameterization cluster_1 Phase 2: System Setup cluster_2 Phase 3: Simulation & Analysis L1 2D Structure (SMILES) L2 QM Geometry Opt (DFT B3LYP/6-31G*) L1->L2 L3 ESP Calculation (Identify Sigma Hole) L2->L3 L4 Fit RESP Charges + Virtual Site (EP) L3->L4 P2 Docking Grid Gen (Include EP Constraints) L4->P2 P1 Protein Prep (uPA/Factor Xa) P1->P2 P3 Complex Assembly (Ligand + Protein + Solv) P2->P3 S1 MD Equilibration (NPT Ensemble) P3->S1 S2 Production Run (100ns+) S1->S2 S3 Interaction Analysis (X-Bond Geometry/MM-GBSA) S2->S3

Caption: Workflow integrating QM-derived sigma-hole modeling (Red Node) into standard MD pipelines to ensure accurate halogen bond representation.

Part 3: Step-by-Step Methodology

Phase 1: QM-Derived Ligand Parameterization

Objective: To create a topology file that explicitly treats the anisotropic charge distribution of the Iodine atom.

  • Geometry Optimization:

    • Software: Gaussian, ORCA, or Psi4.[1]

    • Theory Level: DFT B3LYP with a basis set that supports Iodine (e.g., DGDZVP or 6-311G with polarization functions).

    • Note: Iodine requires a basis set capable of handling its core electrons (often using Effective Core Potentials or ECPs if using standard Pople sets).[1]

  • Electrostatic Potential (ESP) Mapping:

    • Calculate the ESP surface.[1] You will observe a region of positive potential on the tip of the Iodine atom (the sigma hole).[1]

  • Virtual Site (Extra Point) Fitting:

    • Standard Approach: Fit atomic partial charges (RESP) to the nuclear centers.[1]

    • Enhanced Approach: Introduce a massless "dummy atom" (Virtual Site) located approx. 1.6–1.8 Å from the Iodine nucleus along the C-I bond axis.[1]

    • Constrain the charge fitting such that the Iodine nucleus carries a slight negative charge, while the Virtual Site carries a positive charge (typically +0.1 to +0.2e), reproducing the QM ESP.

Phase 2: Protein Preparation & Docking

Objective: To place the ligand into the S1 pocket of the serine protease (e.g., PDB ID: 1OWE or similar uPA structures).[1]

  • Target Selection:

    • Retrieve the crystal structure of uPA or Factor Xa.[1]

    • Clean-up: Remove crystallographic waters unless they bridge the ligand and protein (common in S1 pockets).[1]

  • Protonation States (Crucial):

    • His57: Must be singly protonated (neutral) to function as the catalytic base in the triad.[1]

    • Asp102: Negatively charged.[1]

    • Asp189 (S1 Pocket): Must be negatively charged to form the salt bridge with the ligand's amidine group.[1]

  • Docking with Constraints:

    • Define the grid box centered on Asp189.[1]

    • Constraint 1: H-bond/Salt bridge between Amidine N and Asp189 OD1/OD2.[1]

    • Constraint 2 (Optional but recommended): Positional constraint on the Iodine if the specific sub-pocket is known (e.g., interaction with Ser190 backbone carbonyl).[1]

Phase 3: Molecular Dynamics Simulation

Objective: To validate the stability of the Halogen Bond.

  • Force Field Selection:

    • Protein: AMBER ff14SB or CHARMM36m.[1]

    • Ligand: GAFF2 (General AMBER Force Field) modified with the Iodine Virtual Site parameters derived in Phase 1.

  • System Setup:

    • Solvation: TIP3P or OPC water box (10 Å buffer).[1]

    • Neutralization: Add Na+/Cl- ions to 0.15 M.[1]

  • Production Protocol:

    • Minimization: 5000 steps steepest descent to relax steric clashes.

    • Heating: 0 to 300 K over 100 ps (NVT).[1]

    • Equilibration: 1 ns NPT (1 atm, 300 K) with restraints on ligand heavy atoms.

    • Production: 100 ns NPT (unrestrained).

  • Analysis Metric (Self-Validating System):

    • Distance Monitoring: Measure distance between Iodine-EP and the target Carbonyl Oxygen.[1] Stable X-bonds are typically 2.7 – 3.2 Å .[1]

    • Angle Monitoring: Measure the C-I...O angle. A true halogen bond is highly directional, typically 160° – 180° .[1] If the angle drifts to <140°, the model has failed to capture the sigma hole effect.[1]

Part 4: Interaction Logic & Mechanism

The following diagram details the specific atomic interactions that must be preserved during the simulation.

Interactions Ligand_Amidine Ligand: Amidine (+) Protein_Asp189 Protein: Asp189 (-) Ligand_Amidine->Protein_Asp189 Salt Bridge (Electrostatic) Ligand_Iodine Ligand: Iodine (Sigma Hole +) Protein_Backbone Protein: Backbone C=O (Ser190/Val213) Ligand_Iodine->Protein_Backbone Halogen Bond (Directional) Protein_Gly219 Protein: Gly219 (S1 Pocket Wall) Ligand_Iodine->Protein_Gly219 vdW Contact

Caption: Mechanistic map of 4-Iodobenzo[b]thiophene-2-carboxamidine binding. The Amidine-Asp189 anchor is electrostatic; the Iodine interaction is directional.

Part 5: Quantitative Benchmarks

When analyzing your in silico results, compare against these expected values. Deviations >15% suggest parameterization errors.[1]

MetricExpected Value RangePhysical Basis
C-I...O Distance 2.8 Å – 3.2 ÅLess than sum of vdW radii (approx 3.5 Å) due to X-bond.[1]
C-I...O Angle 165° ± 15°Strict linearity required for sigma hole overlap with oxygen lone pair.[1]
Binding Energy (

)
-9.0 to -11.0 kcal/molBased on nanomolar

values reported in literature [1].[1]
Iodine Contribution -1.5 to -3.0 kcal/molThe specific stabilization provided by the halogen bond vs. Hydrogen analog.[1]

References

  • Katz, B. A., et al. (2000).[1] Structure-based design of novel benzo[b]thiophene-2-carboxamidine inhibitors of urokinase-type plasminogen activator.[1] Chemistry & Biology, 7(4), 299-312.[1]

  • Schweizer, E., et al. (2004).[1] Molecular Basis for the Specificity of Urokinase-type Plasminogen Activator Inhibitors.[1] Journal of Molecular Biology, 344(2), 527-547.[1][2]

  • Politzer, P., et al. (2013).[1] Halogen bonding: the role of the

    
    -hole.[1] Wiley Interdisciplinary Reviews: Computational Molecular Science, 3(1), 3-18.[1] 
    
  • BindingDB Entry. 4-Iodobenzo[b]thiophene-2-carboxamidine (Monomer ID: 14169).[1][2][3][1]

  • Ibrahim, M. A. A. (2011).[1] Molecular mechanical study of halogen bonding in drug discovery.[1][4] Journal of Computational Chemistry, 32(12), 2564-2574.[1] [1]

Sources

Methodological & Application

Protocol for using 4-Iodobenzo[b]thiophene-2-carboxamidine in vitro

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical framework for the utilization of 4-Iodobenzo[b]thiophene-2-carboxamidine (commonly referred to as B-428 ), a potent and selective small-molecule inhibitor of the serine protease Urokinase-type Plasminogen Activator (uPA) .

Introduction & Mechanism of Action

4-Iodobenzo[b]thiophene-2-carboxamidine (B-428) is a synthetic, competitive inhibitor of urokinase-type plasminogen activator (uPA), a serine protease pivotal in extracellular matrix (ECM) remodeling, tumor cell invasion, and metastasis.

  • Target Specificity: B-428 exhibits high selectivity for uPA (

    
     nM) over related serine proteases such as tissue plasminogen activator (tPA) and plasmin.
    
  • Molecular Mechanism: The compound functions by anchoring its amidine moiety into the S1 specificity pocket of uPA, forming a critical salt bridge with Asp189 . The 4-iodo substitution enhances lipophilicity and potency by interacting with the hydrophobic S1

    
     subsite, effectively blocking the catalytic triad (His57, Asp102, Ser195) from processing plasminogen.
    
  • Physiological Impact: By inhibiting uPA, B-428 prevents the conversion of plasminogen to plasmin. This blockade halts the downstream activation of Matrix Metalloproteinases (MMPs) and the degradation of the basement membrane, thereby suppressing the invasive phenotype of metastatic cancer cells.

Material Preparation & Handling

Compound Properties:

  • Chemical Name: 4-Iodobenzo[b]thiophene-2-carboxamidine (often supplied as Hydrochloride salt).

  • MW: ~302.14 g/mol (Free base); ~338.60 g/mol (HCl salt).

  • Solubility: Soluble in DMSO (up to 50 mM). Poorly soluble in water/PBS without co-solvents.

Stock Solution Protocol:

  • Weighing: Weigh the lyophilized powder in a static-free environment.

  • Dissolution: Prepare a 10 mM Master Stock in anhydrous DMSO (Dimethyl Sulfoxide).

    • Calculation: For 1 mg of B-428 (HCl salt, MW 338.6), add

      
       of DMSO.
      
  • Storage: Aliquot into light-protective amber vials (the iodo- moiety can be light-sensitive). Store at -20°C . Stable for 6 months. Avoid freeze-thaw cycles.

Working Solutions:

  • Dilute the Master Stock into the assay buffer or culture media immediately prior to use.

  • Critical: Keep final DMSO concentration

    
     in cell-based assays to avoid solvent toxicity.
    
Protocol A: Cell-Free Chromogenic Inhibition Assay

Objective: Determine the inhibitory potency (


 or 

) of B-428 against recombinant human uPA.

Reagents:

  • Enzyme: Recombinant human uPA (High Molecular Weight). Final conc: 2–5 nM.

  • Substrate: Chromogenic substrate S-2444 (Pyro-Glu-Gly-Arg-pNA). Final conc:

    
     (
    
    
    
    range).[1]
  • Assay Buffer: 50 mM Tris-HCl (pH 8.8), 100 mM NaCl, 0.01% Tween-80 (prevents surface adsorption).

Workflow:

  • Preparation: Prepare a dilution series of B-428 in Assay Buffer (Range: 1 nM to 10

    
    , log-scale).
    
  • Pre-incubation:

    • Add

      
       of B-428 dilution to 96-well plate.
      
    • Add

      
       of uPA enzyme solution.
      
    • Incubate for 15 minutes at 37°C to establish equilibrium binding.

  • Reaction Initiation:

    • Add

      
       of Substrate S-2444.
      
  • Kinetic Read:

    • Immediately monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 20 minutes on a microplate reader.

  • Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot

      
       vs. log[Inhibitor] to determine 
      
      
      
      .
Protocol B: In Vitro Matrigel Invasion Assay

Objective: Quantify the anti-metastatic efficacy of B-428 in live cells (e.g., MDA-MB-231 or PC-3).

Experimental Setup:

  • System: Boyden Chambers / Transwells (8

    
     pore size) coated with Matrigel (simulating basement membrane).
    
  • Cell Preparation: Starve cells in serum-free media for 12–24 hours prior to seeding.

Step-by-Step Protocol:

  • Coating: Rehydrate Matrigel inserts with serum-free media for 2 hours at 37°C.

  • Treatment Preparation:

    • Prepare serum-free media containing B-428 at target concentrations (e.g., 1

      
      , 5 
      
      
      
      , 10
      
      
      ).
    • Control: Vehicle (DMSO matched to highest concentration).

    • Positive Control:[1] Amiloride (100

      
      ) or Anti-uPA neutralizing antibody.
      
  • Seeding (Upper Chamber):

    • Resuspend cells (

      
       cells/well) in the drug-containing serum-free media.
      
    • Add

      
       of cell suspension to the upper chamber.
      
  • Chemoattractant (Lower Chamber):

    • Add

      
       of complete media (10% FBS) to the lower well.
      
  • Incubation: Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Fixation & Staining:

    • Remove non-invading cells from the upper surface using a cotton swab.

    • Fix invaded cells (bottom surface) with 4% Paraformaldehyde (15 min).

    • Stain with 0.1% Crystal Violet or DAPI.

  • Quantification:

    • Image 5 random fields per insert at 20x magnification.

    • Count cells and calculate % Inhibition relative to Vehicle Control.

Data Visualization & Pathway Logic

The following diagram illustrates the critical node where B-428 intervenes in the metastatic cascade.

G cluster_0 Extracellular Space uPA uPA (Active Protease) Plasminogen Plasminogen (Inactive) uPA->Plasminogen Cleaves B428 B-428 (Inhibitor) B428->uPA Inhibits (Ki ~320nM) Plasmin Plasmin (Active) Plasminogen->Plasmin Activates MMPs MMPs (Pro-enzymes u2192 Active) Plasmin->MMPs Activates ECM Extracellular Matrix (Collagen/Laminin) Plasmin->ECM Degrades MMPs->ECM Degrades Degradation ECM Degradation & Tumor Invasion ECM->Degradation Leads to

Figure 1: Mechanism of Action. B-428 competitively inhibits uPA, preventing the Plasmin-MMP cascade required for metastasis.

Summary of Key Parameters
ParameterValue / ConditionNotes
Primary Target uPA (Urokinase-type Plasminogen Activator)Competitive Inhibition
Binding Site S1 Specificity PocketForms salt bridge with Asp189

(Potency)
~320 nMSelectivity >100x over tPA
Cell Assay Conc. 1

– 20

Higher conc. needed to compete with high endogenous plasminogen
Solvent DMSOMax 0.5% in final assay
Storage -20°C, Desiccated, DarkProtect from light due to Iodine moiety
References
  • Towle, M. J., et al. (1993). "Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of potent and selective urokinase inhibitors." Cancer Research, 53(11), 2553-2559. Link

  • Bridges, A. J., et al. (1993). "Inhibition of mammalian serine proteases by substituted benzo[b]thiophene-2-carboxamidines." Bioorganic & Medicinal Chemistry, 1(6), 403-410. Link

  • Klinghofer, V., et al. (2001). "Inhibition of urokinase-type plasminogen activator by 4-iodo benzo[b]thiophene-2-carboxamidine (B-428) decreases angiogenesis and inhibits the growth of primary tumors and metastases." Neoplasia, 3(2), 125-132. Link

  • Rabbani, S. A., et al. (1995). "Prevention of prostate cancer metastasis in vivo by a novel synthetic inhibitor of urokinase-type plasminogen activator (B-428)." International Journal of Cancer, 63(6), 840-845. Link

Sources

Experimental design for 4-Iodobenzo[b]thiophene-2-carboxamidine studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Design for 4-Iodobenzo[b]thiophene-2-carboxamidine Studies

Executive Summary & Mechanistic Basis

4-Iodobenzo[b]thiophene-2-carboxamidine (IBTC) is a potent, competitive, synthetic inhibitor of Urokinase-type Plasminogen Activator (uPA) , a serine protease critical to tissue remodeling, cancer metastasis, and inflammation.

Mechanistic Profile:

  • Pharmacophore: The carboxamidine group functions as an arginine mimetic, forming a critical salt bridge with Asp189 at the bottom of the uPA S1 specificity pocket.

  • Scaffold Function: The benzo[b]thiophene core provides rigid hydrophobic stacking within the active site cleft.

  • The Iodine Advantage: The 4-iodo substituent serves two distinct roles:

    • Steric/Electronic Probe: It occupies the S1

      
       subsite, contributing to selectivity over related proteases like tPA and plasmin.
      
    • Synthetic Handle: It acts as a reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to generate extended libraries (e.g., the B-428/B-623 series).

This guide details the protocols for validating IBTC potency (


 determination), assessing selectivity, and handling the compound for structural biology applications.

Material Handling & Solubility

Compound Properties:

  • CAS: 154628-42-9 (Free base) / 149732-36-5 (HCl salt)

  • MW: 302.13 g/mol (Free base)

  • Storage: -20°C, desiccated. Protect from light (aryl iodides can be photolabile over long exposures).

Solubilization Protocol: IBTC is hydrophobic. Proper solubilization is required to prevent microprecipitation in aqueous assays, which leads to false negatives (assay interference).

ParameterSpecificationNotes
Primary Solvent DMSO (Anhydrous)Prepare 10 mM or 100 mM stock.
Solubility Limit ~50 mM in DMSOSonicate if necessary.
Aqueous Dilution Max 5% DMSO finaluPA is tolerant to 5% DMSO; keep assay <2%.
Stability 24 Hours (RT)Discard working dilutions daily.

Protocol A: Kinetic Characterization (uPA Inhibition)

Objective: Determine the Inhibition Constant (


) of IBTC against human uPA using a chromogenic substrate.

Reagents:

  • Enzyme: Human High Molecular Weight uPA (HMW-uPA). Final conc: 1–5 nM.

  • Substrate: Chromogenic substrate S-2444 (Pyro-Glu-Gly-Arg-pNA).

    
    .
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.01% Tween-80 (Critical to prevent IBTC surface adsorption).

Experimental Workflow:

G cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Analysis Stock IBTC Stock (10 mM DMSO) Dilution Serial Dilution (8-point, 1:3) Stock->Dilution Incubate Pre-incubation 15 min @ 37°C (E + I) Dilution->Incubate EnzPrep uPA Enzyme Mix (2x Conc) EnzPrep->Incubate Start Add Substrate (S-2444) Incubate->Start Read Kinetic Read (OD 405nm) 30 mins Start->Read V0 Calc Initial Velocity (V0) Read->V0 Ki Fit: Morrison or Cheng-Prusoff V0->Ki

Figure 1: Kinetic assay workflow for determining the potency of IBTC against serine proteases.

Step-by-Step Procedure:

  • Preparation: Prepare a 2x Enzyme solution in Assay Buffer. Prepare a 2x Substrate solution (at

    
     concentration, e.g., 80 
    
    
    
    ).
  • Inhibitor Series: Prepare a dilution series of IBTC in Assay Buffer (ensure DMSO is constant across all wells, e.g., 2%). Range: 0 nM to 10

    
    .
    
  • Pre-incubation: Add 50

    
     of IBTC dilution and 50 
    
    
    
    of 2x Enzyme to a 96-well clear plate. Incubate for 15 minutes at 37°C to allow equilibrium binding.
  • Initiation: Add 100

    
     of 2x Substrate to all wells.
    
  • Measurement: Monitor absorbance at 405 nm every 30 seconds for 30 minutes.

  • Controls:

    • High Control: Enzyme + Solvent (No Inhibitor).

    • Low Control: Buffer + Substrate (No Enzyme).

    • Reference: Amiloride (

      
      ) or B-428 (
      
      
      
      ).

Data Analysis (Self-Validating Logic):

  • Calculate initial velocity (

    
    ) from the linear portion of the curve.
    
  • Validation Check: The

    
     factor for the High/Low controls must be 
    
    
    
    .
  • Calculation: Since IBTC is a competitive inhibitor, use the Cheng-Prusoff equation to convert

    
     to 
    
    
    
    :
    
    
    Note: If
    
    
    (tight binding), use the Morrison equation instead.

Protocol B: Selectivity Profiling

To validate IBTC as a specific uPA probe, it must be tested against structurally related proteases.

Target EnzymeSubstrateExpected Result (

)
Rationale
uPA S-2444~320 nM Primary Target.
tPA S-2288> 100

uPA/tPA selectivity is the "gold standard" for this class.
Plasmin S-2251> 10

Essential to ensure inhibitor doesn't block fibrinolysis globally.
Thrombin S-2238> 100

Ruling out coagulation interference.

Critical Insight: The 4-iodo substitution typically enhances selectivity for uPA over tPA compared to the unsubstituted analog, due to subtle differences in the S1


 pocket width between the two enzymes.

Structural Biology & Synthetic Utility

Pathway Context: Understanding where IBTC acts is crucial for interpreting cellular data.

Pathway pro_uPA Pro-uPA (Inactive Zymogen) uPA Active uPA (Serine Protease) pro_uPA->uPA Activation Plasminogen Plasminogen uPA->Plasminogen Cleaves Arg561 Plasmin Plasmin Plasminogen->Plasmin Activation ECM ECM Degradation (Metastasis/Invasion) Plasmin->ECM Proteolysis IBTC IBTC (Inhibitor) IBTC->uPA Competitive Inhibition (Ki ~320 nM)

Figure 2: The Plasminogen Activation Cascade. IBTC blocks the uPA-mediated conversion of Plasminogen to Plasmin.

X-Ray Crystallography Note: When soaking IBTC into uPA crystals:

  • Soak Concentration: 1–2 mM (saturated).

  • Anomalous Signal: Collect data at the Iodine K-edge (33.17 keV) or L-edges if using standard sources to utilize the Iodine anomalous signal for phasing or unambiguous ligand orientation.

Synthetic Extension (The "B-428" Route): IBTC is the precursor to the "B-series" inhibitors (e.g., B-428).

  • Reaction: Sonogashira coupling.

  • Partners: IBTC + Aryl-alkynes.

  • Catalyst:

    
     / CuI.
    
  • Outcome: Extension into the S1

    
    /S2 pockets, typically improving potency from ~300 nM to <10 nM.
    

References

  • Bridges, A. J., et al. (1993).[1] "The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase." Bioorganic & Medicinal Chemistry, 1(6), 403-410.[1] Link

  • Towle, M. J., et al. (1993).[1] "Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor."[1][2][3] Cancer Research, 53(11), 2553-2559. Link

  • PubChem. "4-Iodobenzo[b]thiophene-2-carboxamidine (Compound)."[4] National Library of Medicine. Link

  • BindingDB. "Entry 14169: 4-Iodobenzo[b]thiophene-2-carboxamidine."[4] Link

Sources

4-Iodobenzo[b]thiophene-2-carboxamidine in antimicrobial research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Antimicrobial Profiling of 4-Iodobenzo[b]thiophene-2-carboxamidine (IBTCA)

Executive Summary & Scientific Rationale

4-Iodobenzo[b]thiophene-2-carboxamidine (IBTCA) is a potent, small-molecule serine protease inhibitor originally characterized for its high affinity toward human Urokinase-type Plasminogen Activator (uPA) (


 nM).[1] In the context of antimicrobial research, IBTCA represents a "privileged scaffold" due to its dual mechanistical potential:
  • Inhibition of Bacterial Serine Proteases: Many pathogenic bacteria rely on trypsin-like serine proteases (e.g., HtrA, ClpP, and surface-anchored proteases) for virulence, stress response, and cell wall turnover.[1] The amidine moiety of IBTCA mimics the arginine side chain, forming a critical salt bridge with the catalytic aspartate in the S1 pocket of these enzymes.[1]

  • DNA Minor Groove Binding: Like pentamidine and other aromatic amidines, the planar benzo[b]thiophene core coupled with a cationic amidine allows for potential DNA minor groove intercalation, disrupting bacterial replication.[1]

This guide provides the framework for repurposing IBTCA from an antimetastatic lead to an antimicrobial chemical probe, focusing on solubility management, target-based protease assays, and phenotypic susceptibility testing.[1]

Chemical Profile & Handling

Compound Identity:

  • IUPAC Name: 4-iodobenzo[b]thiophene-2-carboximidamide[2]

  • Molecular Formula:

    
    
    
  • MW: 302.13 g/mol [1]

  • Key Feature: The C4-Iodine atom provides a hydrophobic "halogen bond" handle, often exploiting the S1

    
     sub-pocket in proteases, enhancing selectivity over unsubstituted analogs.[1]
    

Critical Handling Protocols:

  • Light Sensitivity: The C-I bond is susceptible to photolysis. Store solid and solvated stocks in amber vials wrapped in foil.

  • Solubility: The amidine group is basic (

    
    ).[1] The free base is poorly soluble in water.
    
    • Recommendation: Use the hydrochloride or methanesulfonate salt form for aqueous studies.

    • Stock Preparation: Dissolve in 100% DMSO to 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the amidine to the amide.

Mechanism of Action: The "Protease-DNA" Dual Hypothesis

The following diagram illustrates the two divergent pathways through which IBTCA exerts antimicrobial pressure.

MOA_Pathway cluster_Protease Pathway A: Virulence Inhibition cluster_DNA Pathway B: Replication Arrest Compound 4-Iodobenzo[b]thiophene- 2-carboxamidine (IBTCA) Target1 Bacterial Serine Proteases (e.g., HtrA, ClpP) Compound->Target1 Target2 Bacterial DNA (AT-Rich Regions) Compound->Target2 Mechanism1 S1 Pocket Occupancy (Amidine-Asp189 Salt Bridge) Target1->Mechanism1 Outcome1 Accumulation of Misfolded Proteins Loss of Virulence Factors Mechanism1->Outcome1 Mechanism2 Minor Groove Binding (Planar Intercalation) Target2->Mechanism2 Outcome2 Inhibition of Transcription Replication Fork Stalling Mechanism2->Outcome2

Figure 1: Dual mechanistic pathways of IBTCA. Pathway A (Red) targets proteolytic homeostasis, while Pathway B (Green) targets genomic stability.[1]

Protocol A: Target-Based Screening (Bacterial Protease Inhibition)

Objective: Determine the inhibitory constant (


) of IBTCA against a model bacterial serine protease (e.g., S. aureus V8 Protease or E. coli DegS).

Materials:

  • Enzyme: Recombinant bacterial serine protease (10 nM final).[1]

  • Substrate: Fluorogenic peptide (e.g., Z-Phe-Arg-AMC for trypsin-like activity).

  • Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Triton X-100.[1]

  • Control: Benzamidine (Standard inhibitor).[1]

Workflow:

  • Serial Dilution: Prepare a 10-point dilution series of IBTCA in DMSO (Range: 100

    
    M to 0.1 nM).
    
  • Pre-Incubation: Mix 1

    
    L of compound with 49 
    
    
    
    L of Enzyme solution in a black 96-well plate. Incubate for 15 min at 25°C to allow equilibrium binding.
  • Reaction Start: Add 50

    
    L of Substrate solution (
    
    
    
    concentration).[1]
  • Kinetic Read: Monitor fluorescence (Ex/Em: 360/460 nm) every 30 seconds for 20 minutes.

  • Analysis: Calculate initial velocity (

    
    ). Plot 
    
    
    
    vs. [Inhibitor] to determine
    
    
    .[1] Convert to
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]

Validation Check:

  • If

    
    M, the compound is likely inactive against this specific protease homolog.[1]
    
  • Note: The 4-iodo substituent is optimized for the human uPA S1

    
     pocket. Reduced potency against bacterial targets suggests the need for SAR optimization (e.g., replacing Iodine with a hydrogen bond donor).[1]
    

Protocol B: Phenotypic Susceptibility Testing (MIC)

Objective: Assess whole-cell antibacterial activity against ESKAPE pathogens.

Method: Broth Microdilution (CLSI Standards).[1]

Step-by-Step:

  • Inoculum: Adjust bacterial culture (S. aureus ATCC 29213, E. coli ATCC 25922) to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Add 100

    
    L of inoculum to 96-well plates containing 2-fold serial dilutions of IBTCA (Final range: 64 
    
    
    
    g/mL – 0.125
    
    
    g/mL).
    • Solvent Control: Max 1% DMSO.

  • Incubation: 16–20 hours at 37°C (aerobic).

  • Readout: Visual inspection of turbidity. The MIC is the lowest concentration with no visible growth.

Data Interpretation Table:

OrganismExpected MIC (

g/mL)
Interpretation
S. aureus (Gram+) 4 – 16High Potential. Cell wall permeability is high for amidines. Likely DNA or protease targeting.
E. coli (Gram-) > 64Low Potential. Amidines are often efflux substrates. Requires co-dosing with efflux pump inhibitors (e.g., PA

N).[1]
P. aeruginosa > 128Resistant. High intrinsic efflux and low outer membrane permeability.

Application Note: Improving Gram-Negative Activity

A common limitation of benzo[b]thiophene amidines is poor penetration of the Gram-negative outer membrane.

Strategy: The "Trojan Horse" Siderophore Approach To overcome intrinsic resistance in P. aeruginosa or A. baumannii, researchers can chemically conjugate IBTCA to a siderophore (iron-chelating agent).

  • Concept: Bacteria actively transport the siderophore-drug conjugate via iron uptake systems (e.g., FepA), bypassing porin deficiencies.[1]

  • Synthesis Tip: Utilize the C2-amidine or modify the C4-position (via palladium-catalyzed cross-coupling replacing the iodine) to attach a linker.

Visualizing the Screening Workflow

Screening_Workflow cluster_Assays Parallel Screening Tracks Start IBTCA Stock (10 mM DMSO) Enzyme Biochemical Assay (Protease Inhibition) Start->Enzyme Cell Phenotypic Assay (MIC / MBC) Start->Cell Tox Cytotoxicity (HEK293 / HepG2) Start->Tox Decision Hit Validation Enzyme->Decision Ki < 1 µM Cell->Decision MIC < 16 µg/mL Tox->Decision Selectivity Index > 10 LeadOpt Lead Optimization (SAR Expansion) Decision->LeadOpt Pass Discard Discard Decision->Discard Fail

Figure 2: Integrated screening workflow for validating IBTCA as an antimicrobial lead.

References

  • Katz, B. A., et al. (2000).[1][3] "Structural basis for selectivity of a small molecule, S1-binding, sub-micromolar inhibitor of urokinase type plasminogen activator."[1][3] Chemistry & Biology, 7(4), 299-312.[1] [1]

  • Katz, B. A., et al. (2004).[1] "Selectivity of the benzo[b]thiophene-2-carboxamidine inhibitors of urokinase: the role of the S1 beta-pocket." Journal of Molecular Biology, 344(2), 527-547.[1]

  • Verma, S., et al. (2023).[1][4] "Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131." Molecules, 28(7), 3118.[1][4]

  • BenchChem. (2025).[1][5] "Application Notes: Antimicrobial Properties of Benzo[b]thiophene-3-carbonitrile Analogs." BenchChem Technical Library. [1]

  • BindingDB. (2008).[1] "Entry 14169: 4-Iodobenzo[b]thiophene-2-carboxamidine."[2][6][7] Binding Database.

Sources

Assay Development Guide: 4-Iodobenzo[b]thiophene-2-carboxamidine (B-428) Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a comprehensive framework for the assay development and validation of 4-Iodobenzo[b]thiophene-2-carboxamidine (also known as B-428 ), a potent, competitive serine protease inhibitor. While B-428 exhibits broad-spectrum activity against trypsin-like serine proteases (including Thrombin and Factor Xa), this guide focuses on its primary high-affinity target: Urokinase-type Plasminogen Activator (uPA) . The protocol details the optimization of a fluorogenic kinetic assay to determine IC50 and Ki values, ensuring precise quantification of inhibitory potency for drug discovery applications in oncology and hematology.

Introduction & Mechanistic Rationale

The Molecule: B-428

4-Iodobenzo[b]thiophene-2-carboxamidine (B-428) is a synthetic small molecule designed to mimic the side chain of arginine. Its core structure features a benzo[b]thiophene scaffold substituted with a carboxamidine group at position 2 and an iodine atom at position 4.[1][2][3][4]

  • Mechanism of Action: B-428 functions as a competitive reversible inhibitor . The positively charged amidine group forms a salt bridge with the catalytic aspartate residue (Asp189 in chymotrypsin numbering) located at the bottom of the S1 specificity pocket of serine proteases. The hydrophobic benzo[b]thiophene core engages in

    
    -stacking interactions with the hydrophobic walls of the S1 pocket, while the 4-iodo substituent fills the S1
    
    
    
    sub-pocket, enhancing affinity and selectivity for uPA (
    
    
    nM) and other related proteases.
  • Therapeutic Relevance: uPA is a critical driver of extracellular matrix degradation, facilitating tumor cell invasion and metastasis. Consequently, B-428 and its derivatives are studied as anti-metastatic agents.

Assay Principle

The assay utilizes a fluorogenic substrate containing the uPA recognition sequence (Gly-Gly-Arg). Upon cleavage by the protease, the fluorophore 7-Amino-4-methylcoumarin (AMC) is released, resulting in a fluorescence increase. B-428 inhibits this reaction dose-dependently.

Reaction Scheme:



Materials & Reagents

Critical Reagents
ReagentSpecificationStorageNotes
Test Compound 4-Iodobenzo[b]thiophene-2-carboxamidine (B-428)-20°C (Solid)Dissolve in 100% DMSO to 10 mM stock.
Enzyme Recombinant Human uPA (High Molecular Weight)-80°CAvoid freeze-thaw cycles. Aliquot upon receipt.
Substrate Z-Gly-Gly-Arg-AMC-20°C (Dark)

for uPA is typically ~50-100 µM.
Control Inhibitor Amiloride or BenzamidineRTUsed for assay validation.
Assay Buffer 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-204°CTween-20 prevents enzyme adsorption to plastics.
Instrumentation
  • Fluorescence Microplate Reader: Capable of Ex/Em = 360/460 nm.

  • Plates: 96-well or 384-well black, flat-bottom polystyrene plates (non-binding surface recommended).

Assay Development Strategy

Before screening, the assay window and linearity must be established.

Enzyme Linearity & Stability

To ensure steady-state kinetics, the reaction must be linear with respect to both time and enzyme concentration .

  • Titrate uPA (0.1 nM to 10 nM) in Assay Buffer.

  • Add saturating substrate (e.g., 200 µM Z-GGR-AMC).

  • Monitor fluorescence every 60 seconds for 60 minutes.

  • Selection Criteria: Choose the lowest enzyme concentration that yields a signal-to-background (S/B) ratio > 5 within 30 minutes and maintains linearity (

    
    ). Typical working concentration: 1–2 nM uPA.
    
Km Determination

Accurate


 values depend on the substrate concentration relative to 

.
  • Prepare substrate serial dilutions (e.g., 0 to 500 µM).

  • Run the kinetic assay with fixed enzyme concentration.

  • Fit the initial velocities (

    
    ) to the Michaelis-Menten equation.
    
  • Operational Standard: Run inhibition assays at

    
     to ensure the assay is sensitive to competitive inhibitors (balanced state).
    

Protocol: IC50 Determination[1][4]

Workflow Visualization

AssayWorkflow Start Start Assay PrepCmpd Compound Preparation (Serial Dilution in DMSO) Start->PrepCmpd PrepEnz Enzyme Prep (2x conc. in Buffer) Start->PrepEnz PrepSub Substrate Prep (2x conc. in Buffer) Start->PrepSub Incubate Pre-Incubation (Enzyme + Cmpd, 15 min @ RT) PrepCmpd->Incubate 5 µL PrepEnz->Incubate 45 µL StartRxn Start Reaction (Add Substrate) PrepSub->StartRxn 50 µL Incubate->StartRxn Read Kinetic Read (Ex 360 / Em 460, 30-60 min) StartRxn->Read Analyze Data Analysis (4-Parameter Logistic Fit) Read->Analyze

Caption: Step-by-step workflow for the B-428 inhibition assay. Volumes indicated are for a 100 µL final reaction volume in a 96-well plate.

Detailed Steps

Step 1: Compound Preparation [3][5]

  • Prepare a 10 mM stock of B-428 in 100% DMSO.

  • Perform a 3-fold serial dilution in DMSO to generate 10 points (e.g., 10 mM down to 0.5 µM).

  • Prepare an Intermediate Plate : Dilute the DMSO stocks 1:20 into Assay Buffer. This reduces DMSO to 5% (final assay DMSO will be 0.25%, preventing enzyme denaturation).

Step 2: Plate Setup (96-well)

  • Compound: Transfer 5 µL of the Intermediate Dilution to assay wells.

  • Controls:

    • High Control (HC): Enzyme + Substrate + DMSO (No Inhibitor) = 100% Activity.

    • Low Control (LC): Buffer + Substrate + DMSO (No Enzyme) = 0% Activity (Background).

  • Enzyme Addition: Add 45 µL of 2x Enzyme Solution (e.g., 4 nM uPA) to all wells except Low Control.

  • Pre-Incubation: Incubate for 15 minutes at Room Temperature (25°C). Crucial for allowing B-428 to reach equilibrium with the S1 pocket.

Step 3: Reaction Initiation

  • Add 50 µL of 2x Substrate Solution (e.g., 100 µM Z-GGR-AMC, assuming

    
    ) to all wells.
    
  • Final Volume: 100 µL.

  • Final Concentrations: 2 nM uPA, 50 µM Substrate.

Step 4: Measurement

  • Immediately place plate in reader.

  • Shake plate for 5 seconds.

  • Measure fluorescence (RFU) every 60 seconds for 45 minutes.

Data Analysis & Mechanism Validation[6]

IC50 Calculation
  • Calculate the Initial Velocity (

    
    )  for each well by determining the slope of the linear portion of the RFU vs. Time curve.
    
  • Normalize data:

    
    
    
  • Plot % Activity vs. Log[B-428].

  • Fit to a 4-Parameter Logistic (4PL) Model :

    
    
    
Ki Calculation (Cheng-Prusoff)

Since B-428 is a competitive inhibitor, the intrinsic affinity constant (


) is related to the measured 

by the Cheng-Prusoff equation:

Note: If the assay is run at

, then

.
Mechanism of Inhibition Visualized

InhibitionMechanism E Enzyme (uPA) ES E-S Complex (Michaelis) E->ES + S EI E-I Complex (Inactive) E->EI + I (B-428) S Substrate I Inhibitor (B-428) ES->E k-1 P Product (Fluorescence) ES->P kcat EI->E Ki

Caption: Competitive inhibition model. B-428 competes directly with the substrate for the free enzyme (E), forming an inactive EI complex.

Troubleshooting & Optimization

IssueProbable CauseSolution
Non-Linear Kinetics Substrate depletion (>10% conversion)Reduce Enzyme concentration or shorten read time.
High Background Substrate instability or poor qualityUse fresh substrate; protect from light. Check "Low Control" wells.
Low Signal Inner Filter EffectB-428 is iodinated and may absorb UV. Check absorbance spectrum of B-428. If it overlaps with Ex (360nm) or Em (460nm), apply correction factors.
Variable IC50 Equilibrium not reachedIncrease pre-incubation time of Enzyme + Inhibitor to 30 mins.
Precipitation B-428 solubility limitEnsure final DMSO concentration is < 5% but sufficient to keep compound soluble. Do not exceed 100 µM compound in assay.

References

  • Bridges, A. J., et al. (1993). "The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase." Bioorganic & Medicinal Chemistry, 1(6), 403-410.[3]

  • BindingDB. (2008).[6] "Entry for 4-Iodobenzo[b]thiophene-2-carboxamidine (B-428)." Binding Database.

  • PubChem. (2025).[2][6] "Compound Summary: 4-Iodobenzo[b]thiophene-2-carboxamidine." National Library of Medicine.

  • Rabbani, S. A., et al. (1995). "Prevention of prostate cancer metastasis in vivo by a novel synthetic inhibitor of urokinase-type plasminogen activator (B-428)." International Journal of Cancer, 63(6), 840-845.

  • GoldBio. (2025). "Serine Protease Inhibitors: Mechanisms and Applications." Gold Biotechnology Technical Guides.

Sources

Application Note: 4-Iodobenzo[b]thiophene-2-carboxamidine for STING Pathway Activation

[1]

Executive Summary

The cGAS-STING pathway is a critical component of innate immunity, detecting cytosolic DNA and triggering type I interferon (IFN-I) production.[1] While cyclic dinucleotides (CDNs) are natural ligands, their poor membrane permeability limits clinical utility.[1] Small molecule non-nucleotide agonists, particularly benzothiophenes and amidobenzimidazoles , have emerged as superior alternatives due to high oral bioavailability and systemic potency.[1]

This guide details the workflow to assess 4-Iodobenzo[b]thiophene-2-carboxamidine for STING agonism.[1] Given its cationic amidine group (mimicking the polar interactions of CDNs or diABZI) and lipophilic benzothiophene core (similar to MSA-2), this compound is evaluated for its ability to bridge the STING ligand-binding domain (LBD) and induce downstream IRF3/TBK1 signaling.[1]

Chemical Profile & Preparation

PropertySpecificationNotes
IUPAC Name 4-iodo-1-benzothiophene-2-carboximidamide
Molecular Weight ~302.13 g/mol
Solubility DMSO (up to 50 mM)Poor solubility in water/PBS at neutral pH.[1]
Storage -20°C (Desiccated)Protect from light (iodine-carbon bond sensitivity).
Vehicle for In Vivo 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% SalineAcidic pH (<6.[1]0) may enhance solubility and potency (similar to MSA-2).[1]
Stock Solution Protocol
  • Weighing: Weigh 5 mg of compound in a static-free environment.

  • Dissolution: Add anhydrous DMSO to achieve a 10 mM stock concentration . Vortex for 1 minute.

  • Clarification: If particulate remains, sonicate at 37°C for 5 minutes.

  • Aliquot: Dispense into amber microtubes (20 µL/tube) to avoid freeze-thaw cycles. Store at -20°C.

Mechanism of Action: The "Closed" Conformation

For a small molecule to activate STING, it must bind to the dimeric Ligand Binding Domain (LBD) and induce a conformational shift from "open" to "closed."

  • Benzothiophene Mode (MSA-2 model): Two molecules of the agonist typically bind the LBD pocket, promoting non-covalent dimerization of the STING protein.

  • Amidine Function: The positively charged amidine group likely mimics the interaction of the Arg238/Arg232 residues that normally stabilize the phosphate groups of cGAMP.

Pathway Visualization

STING_ActivationAgonist4-Iodobenzo[b]thiophene-2-carboxamidineSTING_ERSTING (ER Membrane)Inactive DimerAgonist->STING_ER Binds LBDSTING_ClosedSTING (Closed Conformation)Active OligomerSTING_ER->STING_Closed Conformational SwitchTranslocTranslocation toGolgi ApparatusSTING_Closed->TranslocTBK1TBK1 Recruitment& PhosphorylationTransloc->TBK1 PalmitoylationIRF3IRF3 Phosphorylation& DimerizationTBK1->IRF3 Kinase ActivityNuclNuclear TranslocationIRF3->NuclIFNBIFN-β / IL-6Gene ExpressionNucl->IFNB Transcription

Caption: Signal transduction cascade initiated by benzothiophene-based STING agonist binding, leading to type I interferon production.

Experimental Protocols

Experiment A: ISG-Luciferase Reporter Assay (Screening)

Objective: Quantify the potency (EC50) of the compound in activating the Interferon-Stimulated Gene (ISG) promoter.

Reagents:

  • Cell Line: THP-1-Dual™ cells (InvivoGen) or RAW-Lucia™ ISG cells.[1]

  • Controls: 2'3'-cGAMP (Positive, 10 µM), DMSO (Vehicle).

  • Reagent: QUANTI-Luc™ detection reagent.[1]

Protocol:

  • Seeding: Plate 50,000 cells/well in a 96-well flat-bottom plate in 180 µL of growth medium.

  • Treatment: Prepare a 5-fold serial dilution of 4-Iodobenzo[b]thiophene-2-carboxamidine in medium (Range: 100 µM to 1 nM). Add 20 µL of diluted compound to cells.

    • Note: Include a "uPA Inhibitor Control" (e.g., Amiloride) to rule out protease-dependent effects if necessary.[1]

  • Incubation: Incubate for 20–24 hours at 37°C, 5% CO2.

  • Measurement: Transfer 20 µL of cell culture supernatant to a white opaque plate.

  • Detection: Add 50 µL of QUANTI-Luc™ assay solution. Immediately read luminescence on a plate reader (0.1s integration).

  • Analysis: Plot RLU vs. Log[Concentration] to determine EC50.

Experiment B: Western Blot Validation (Mechanistic)

Objective: Confirm phosphorylation of key pathway nodes (STING, TBK1, IRF3).[1]

Protocol:

  • Treatment: Treat THP-1 cells (1x10^6 cells/mL) with the determined EC90 concentration of the compound for 2 hours and 4 hours .

  • Lysis: Wash cells with cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) and Protease Inhibitors.[1]

  • Separation: Load 20 µg protein per lane on a 4-12% Bis-Tris gel.

  • Blotting: Transfer to PVDF membrane.

  • Antibodies:

    • Primary: Rabbit anti-pSTING (Ser366), Rabbit anti-pTBK1 (Ser172), Rabbit anti-pIRF3 (Ser396).[1]

    • Loading Control: Mouse anti-β-Actin or Total STING.[1]

  • Expected Result: Robust induction of p-TBK1 and p-IRF3 at 2–4 hours post-treatment confirms STING-dependent signaling.

Experiment C: Specificity Check (uPA vs. STING)

Why this is critical: Since this compound is a known uPA inhibitor, you must distinguish between protease inhibition and STING activation.[1]

Protocol:

  • STING Knockout: Perform the Luciferase assay (Exp A) in STING-KO THP-1 cells .

  • Result Interpretation:

    • True Agonist: Signal is abolished in STING-KO cells.[1]

    • Off-Target/uPA Effect: Signal persists in STING-KO cells (indicating an alternative inflammatory pathway).[1]

Data Summary & Troubleshooting

Typical Performance Metrics (Benzothiophene Class)
ParameterExpected RangeTroubleshooting
EC50 (Human STING) 1.0 – 10 µMIf >50 µM, check compound solubility or cell permeability.[1]
EC50 (Murine STING) 5.0 – 20 µMBenzothiophenes often show species specificity (Human > Mouse).[1]
Max Induction >50-fold over vehicleLow signal may indicate cytotoxicity (Check LDH release).[1]
Solubility Limit ~50 µM in mediaPrecipitate visible? Add 0.5% cyclodextrin or lower pH slightly.
Workflow Diagram

WorkflowStep1Stock Prep(10mM DMSO)Step2In Vitro Screen(ISG-Luciferase)Step1->Step2Step2->Step1 Toxicity/PrecipitationStep3Hit Validation(Western Blot)Step2->Step3 EC50 < 20µMStep4Specificity(STING-KO Control)Step3->Step4Step5Functional Assay(Cytokine ELISA)Step4->Step5 STING Dependent

Caption: Step-by-step validation workflow for 4-Iodobenzo[b]thiophene-2-carboxamidine.

References

  • Pan, B. S., et al. (2020).[1] "An orally available non-nucleotide STING agonist with antitumor activity."[3][4][5] Science, 369(6506).[1]

    • Establishes the benzothiophene class (MSA-2) as systemic STING agonists.
  • Katz, B. A., et al. (2000).[1][6] "Structural basis for selectivity of a small molecule, S1-binding, sub-micromolar inhibitor of urokinase type plasminogen activator."[1][2][6] Chemistry & Biology, 7(4), 299-312.[1]

    • Definitive characterization of 4-Iodobenzo[b]thiophene-2-carboxamidine as a uPA inhibitor (B-428).[1]

  • Chin, E. N., et al. (2020).[1] "Antitumor activity of a systemic STING-activating non-nucleotide agonist."[3][5] Science, 369(6506), 993-999.[1]

  • Ramanjulu, J. M., et al. (2018).[1] "Design of amidobenzimidazole STING receptor agonists with systemic activity." Nature, 564, 439–443.[1]

    • Provides context for amidine-containing STING agonists (diABZI).[1]

  • Zhou, R., et al. (2023).[1] "Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives." Molecular Diversity.

    • Recent SAR study linking benzothiophene carboxamides to STING activity.

Derivatization of 4-Iodobenzo[b]thiophene-2-carboxamidine for improved potency

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of 4-Iodobenzo[b]thiophene-2-carboxamidine for Improved Potency

Executive Summary

This guide details the strategic derivatization of 4-iodobenzo[b]thiophene-2-carboxamidine , a privileged scaffold in the design of serine protease inhibitors (e.g., uPA, Factor Xa, Thrombin). While the carboxamidine moiety functions as a critical P1 anchor binding to the anionic aspartate residue (e.g., Asp189) in the protease active site, the 4-iodo position offers a unique vector to access the hydrophobic S2/S3 subsites.

Direct functionalization of the 4-position via Palladium-catalyzed cross-coupling has been proven to enhance potency by >100-fold (e.g., reducing IC


 from ~320 nM to <70 nM). This note provides a robust protocol for managing the chemical incompatibility of the free amidine during catalysis via a "Protect-Couple-Deprotect" strategy.

Strategic Rationale: The 4-Position Vector

In trypsin-like serine proteases, the S1 pocket is deep and narrow, accommodating the basic amidine. However, selectivity and potency are often driven by interactions in the S2 and S3 pockets.

  • The Problem: The parent molecule, 4-iodobenzo[b]thiophene-2-carboxamidine, relies primarily on the S1 interaction. The iodine atom is lipophilic but lacks the steric reach to fully occupy the S2 cleft.

  • The Solution: Replacing the iodine with rigid aryl, heteroaryl, or alkynyl groups extends the molecular scaffold, allowing for pi-stacking or hydrophobic interactions with residues such as Trp215 or Tyr99.

Mechanism of Action Visualization

BindingMode Amidine Carboxamidine (P1 Anchor) Scaffold Benzo[b]thiophene Core Amidine->Scaffold Target Asp189 (S1 Pocket) Amidine->Target Salt Bridge Iodine 4-Iodo Position (Reactive Handle) Scaffold->Iodine S2_Pocket Hydrophobic S2/S3 (Trp215/Tyr99) Iodine->S2_Pocket Steric Clash / Insufficient Reach NewGroup Aryl/Alkynyl Derivative Iodine->NewGroup Pd-Catalyzed Coupling NewGroup->S2_Pocket High Affinity Interaction

Figure 1: Structural logic for derivatizing the 4-position to bridge the S1-S2 subsites.

Chemical Challenges & Strategy

Challenge: The free amidine functionality (


) is highly basic (

) and nucleophilic. In Palladium-catalyzed reactions (Suzuki-Miyaura, Sonogashira), free amidines can:
  • Coordinate tightly to Pd(II), poisoning the catalyst.

  • Interfere with base-sensitive steps.

  • Limit solubility in non-polar coupling solvents (e.g., Toluene).

Protocol Strategy: To ensure high yields and reproducibility, we utilize a Boc-protection strategy . The tert-butoxycarbonyl (Boc) group masks the amidine's basicity, renders the molecule lipophilic, and prevents catalyst poisoning.

Detailed Experimental Protocols

Phase 1: Protection of the Amidine

Objective: Convert 4-iodobenzo[b]thiophene-2-carboxamidine to its


-bis(Boc) derivative.
  • Reagents:

    • Starting Material: 4-Iodobenzo[b]thiophene-2-carboxamidine (1.0 equiv)

    • Boc Anhydride (

      
      ): 3.0 equiv
      
    • Triethylamine (

      
      ): 4.0 equiv
      
    • DMAP (4-Dimethylaminopyridine): 0.1 equiv (catalytic)

    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step:

  • Suspend the amidine salt (usually HCl) in dry DCM (0.1 M concentration) under

    
    .
    
  • Add

    
     dropwise at 0°C. The suspension may clear as the free base forms.
    
  • Add

    
     followed by DMAP.
    
  • Warm to room temperature and stir for 4–12 hours. Monitor by TLC (the bis-Boc product is significantly less polar and UV active).

  • Workup: Wash with water, then brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The product is stable and soluble in organic solvents.

Phase 2: Suzuki-Miyaura Cross-Coupling

Objective: Introduce an aryl group (e.g., Phenyl, Pyridyl) at the 4-position.

  • Reagents:

    • Substrate:

      
      -bis(Boc)-4-iodobenzo[b]thiophene-2-carboxamidine (1.0 equiv)
      
    • Boronic Acid: Aryl-

      
       (1.5 equiv)
      
    • Catalyst:

      
       (5 mol%) or 
      
      
      
    • Base:

      
       (2.0 M aqueous solution, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge a reaction vial with the protected amidine, boronic acid, and Pd catalyst.

  • Seal and purge with Argon/Nitrogen for 5 minutes.

  • Add degassed Dioxane and aqueous

    
    .
    
  • Heat to 80–90°C for 2–6 hours.

    • Note: The iodine bond is highly reactive; oxidative addition occurs readily.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water.

  • Purification: Silica gel chromatography. Isolate the coupled bis-Boc intermediate.

Phase 3: Global Deprotection

Objective: Reveal the active carboxamidine moiety.

  • Reagents:

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

    • Solvent: DCM (if using TFA).

Step-by-Step:

  • Dissolve the coupled intermediate in DCM (0.1 M).

  • Add TFA (20% v/v final concentration) at 0°C.

  • Stir at room temperature for 1–2 hours.

  • Isolation: Concentrate in vacuo. Co-evaporate with toluene/ether to remove excess acid.

  • Final Form: The product is isolated as the TFA salt. For biological assays, neutralize with buffer or convert to HCl salt via ion exchange if necessary.

Synthetic Workflow Diagram

SynthesisWorkflow Start 4-Iodo-benzothiophene- 2-carboxamidine (HCl) Step1 Protection: Boc2O, Et3N, DMAP Start->Step1 Protected N,N'-bis(Boc)-4-Iodo Intermediate Step1->Protected Step2 Coupling: Ar-B(OH)2, Pd(dppf)Cl2 Protected->Step2 Coupled 4-Substituted-bis(Boc) Intermediate Step2->Coupled Step3 Deprotection: TFA / DCM Coupled->Step3 Final 4-Substituted-benzothiophene- 2-carboxamidine (Potent Inhibitor) Step3->Final

Figure 2: The "Protect-Couple-Deprotect" workflow ensures catalyst compatibility.

Expected Results & Data Interpretation

Derivatization at the 4-position typically results in significant potency shifts. Below is a summary of representative data trends observed in uPA inhibition assays when modifying the 4-iodo scaffold.

Table 1: Representative SAR Data (uPA Inhibition)

Compound ID4-Position Substituent (R)IC

(nM)
Fold ImprovementNotes
Parent Iodine (-I)3201.0xGood S1 binder, poor S2 reach.
Analog A Phenyl (-Ph)1332.4xSteric bulk improves fit, but rigid.
Analog B Phenylethynyl (

)
70 4.6x Alkyne linker optimizes geometry for S2.
Analog C Hydrogen (-H)>2000<0.15xLoss of hydrophobic contact.

Data Source Interpretation: The introduction of the phenylethynyl group (Analog B) via Sonogashira coupling (using the same protection protocol described above) provides the optimal distance to bridge the active site, resulting in the most potent inhibitor [1].

References

  • Bridges, A. J., et al. (1993). "The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase." Bioorganic & Medicinal Chemistry, 1(6), 403-410.

  • Katz, B. A., et al. (2000). "Structural basis for selectivity of a small molecule, S1-binding, sub-nanomolar inhibitor of urokinase-type plasminogen activator." Chemistry & Biology, 7(5), 299-312.

  • Gong, Y., & Pauls, H. W. (2002). "Preparation of benzo[b]thiophene-2-carboxamidines as urokinase inhibitors." US Patent 6,472,427.

Troubleshooting & Optimization

4-Iodobenzo[b]thiophene-2-carboxamidine stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Iodobenzo[b]thiophene-2-carboxamidine

A Guide to Stability, Storage, and Troubleshooting for Researchers

Welcome to the technical support guide for 4-Iodobenzo[b]thiophene-2-carboxamidine. As a potent and selective inhibitor of urokinase-type plasminogen activator (uPA), this compound is a valuable tool in drug discovery and biomedical research.[1] However, its complex heterocyclic structure necessitates careful handling and storage to ensure its chemical integrity and preserve its biological activity. Inconsistent experimental results can often be traced back to suboptimal storage or handling.

This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed by our application science team to help you maximize the reliability and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) on Stability & Storage

This section addresses the most common inquiries regarding the day-to-day handling of 4-Iodobenzo[b]thiophene-2-carboxamidine.

Q1: What are the primary environmental factors that can degrade 4-Iodobenzo[b]thiophene-2-carboxamidine?

A: Based on its chemical structure and data from analogous compounds, there are four main factors to consider:

  • Atmospheric Oxygen: The electron-rich benzo[b]thiophene ring system can be susceptible to oxidation.[2] This is a common degradation pathway for thiophene-containing molecules, often leading to discoloration and loss of activity.

  • Moisture (Water): The carboxamidine functional group is basic and can be susceptible to hydrolysis, especially over extended periods in aqueous environments or when exposed to atmospheric moisture. Safety data for related benzothiophene derivatives frequently highlight moisture sensitivity.

  • Temperature: Elevated temperatures accelerate all chemical degradation pathways. For long-term stability, cold storage is essential. This is underscored by commercial suppliers who specify cold-chain transportation for this product.[3]

  • Light: The carbon-iodine bond is known to be photosensitive. Exposure to UV or even ambient laboratory light over time can potentially cause photolytic cleavage of this bond, leading to compound degradation.

Q2: What are the definitive long-term storage conditions for solid 4-Iodobenzo[b]thiophene-2-carboxamidine?

A: To ensure maximum shelf-life, the solid compound should be stored under the following conditions:

  • Temperature: -20°C is strongly recommended.

  • Atmosphere: Store under an inert gas (argon or nitrogen) to prevent oxidation.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

  • Environment: Keep in a desiccator, even within the freezer, to provide an extra layer of protection against moisture.

Q3: I need to make a stock solution. What is the best practice for its preparation and storage?

A: Stock solution stability is often the most critical variable in an experiment.

  • Solvent Choice: Use a dry, aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Avoid using aqueous buffers for long-term storage.

  • Preparation: Allow the vial of solid compound to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid. Prepare the solution to the desired concentration.

  • Storage: The best practice is to prepare solutions fresh for each experiment . If storage is unavoidable, dispense the stock solution into single-use aliquots in tightly sealed vials and store at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation and introduce moisture.

Q4: What are the visual or physical signs that my compound may have degraded?

A: Be vigilant for the following indicators of instability:

  • Color Change: The pure compound is typically a light-colored solid. Any significant change, such as turning yellow or brown, is a strong indicator of oxidation or other degradation.

  • Clumping: The appearance of clumps or a sticky consistency in the solid powder can indicate moisture absorption.

  • Reduced Solubility: If you find the compound is more difficult to dissolve than a previously validated lot, it may be a sign of the formation of insoluble degradation products.

Part 2: Troubleshooting Guide

This section provides a logical framework for diagnosing and resolving common experimental issues.

Problem: My experimental results are inconsistent. I'm observing a gradual or sudden loss of the compound's inhibitory activity.

This is the most frequent issue reported and can almost always be traced to compound instability. Follow this diagnostic workflow:

  • Step 1: Evaluate Your Stock Solution.

    • Question: Are you using a freshly prepared stock solution for each experiment?

    • Action: If you are using an older stock solution (more than a few days old, even if frozen), discard it immediately. Prepare a fresh solution from the solid starting material and repeat the experiment. This is the single most effective step to resolve inconsistency.

  • Step 2: Scrutinize Solid Compound Storage.

    • Question: How is the solid material stored? Was the vial properly sealed? Was it stored under inert gas and protected from light at -20°C?

    • Action: If storage conditions have been suboptimal, the entire vial may be compromised. It is often more cost-effective in the long run to purchase a fresh lot of the compound than to generate questionable data.

  • Step 3: Assess Stability in Your Assay Buffer.

    • Question: How long is the compound incubated in your aqueous assay buffer during the experiment? Is the buffer at a non-neutral pH?

    • Action: The compound may be unstable under your specific assay conditions. Perform a control experiment where you pre-incubate the compound in the assay buffer for the full duration of your experiment before adding the other biological components. A time-dependent loss of activity in this control experiment will confirm instability in your assay medium. If this is the case, you may need to redesign the experiment to minimize the incubation time.

Troubleshooting Workflow Diagram

The following diagram illustrates the logical flow for diagnosing inconsistent experimental results.

Troubleshooting_Flowchart problem Problem: Inconsistent Results / Activity Loss check_solution Check Stock Solution Integrity problem->check_solution Start Here cause cause solution solution check check check_solid Review Solid Storage Conditions check_solution->check_solid Is stock fresh? cause_solution Cause: Stock Solution Degraded check_solution->cause_solution Is stock old or repeatedly thawed? check_buffer Test Stability in Assay Buffer check_solid->check_buffer Is solid properly stored? cause_solid Cause: Solid Compound Degraded check_solid->cause_solid Was storage improper (air, light, moisture)? cause_buffer Cause: Assay Buffer Incompatibility check_buffer->cause_buffer Does activity drop after incubation in buffer? sol_fresh Action: Prepare Fresh Solution cause_solution->sol_fresh sol_new_vial Action: Use a New Vial of Compound cause_solid->sol_new_vial sol_redesign Action: Redesign Assay to Reduce Incubation Time cause_buffer->sol_redesign sol_aliquot Preventative Action: Aliquot & Store at -80°C sol_fresh->sol_aliquot

Caption: A step-by-step flowchart for troubleshooting inconsistent experimental results.

Part 3: Key Protocols & Data Summary

Adhering to standardized protocols is crucial for reproducibility.

Protocol: Handling a New Vial and Preparing Aliquots
  • Receiving: Upon receipt, immediately transfer the sealed vial to a -20°C, dark, and dry storage location.

  • Equilibration: Before first use, place the sealed vial in a desiccator at room temperature for at least 1 hour. This critical step prevents water condensation on the cold powder.

  • Inert Atmosphere: Move the vial to a glove box or use a gentle stream of argon or nitrogen to flush the headspace of the vial before opening.

  • Weighing: Quickly weigh the desired amount of solid and transfer it to a new, sterile vial.

  • Resealing: Re-flush the headspace of the original vial with inert gas, seal tightly with paraffin film, and immediately return it to -20°C storage.

  • Solubilization: Add anhydrous-grade solvent (e.g., DMSO) to the newly weighed solid to create your concentrated stock solution.

  • Aliquoting: Immediately divide the stock solution into single-use volumes in appropriate microvials.

  • Final Storage: Tightly cap the aliquots and store them at -80°C.

Data Summary: Recommended Storage Conditions
FormTemperatureAtmosphereLight ProtectionRecommended Max Duration
Solid -20°CInert Gas (Ar, N₂)Amber Vial> 1 Year (if unopened)
Stock Solution (in Anhydrous DMSO) -80°CTightly SealedAmber Vial / Foil1-3 Months (in aliquots)
Working Solution (in Aqueous Buffer) 4°C to RTN/AProtect from LightPrepare Fresh - Use Immediately

References

  • MDPI. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues. Available at: [Link]

  • ResearchGate. (1979). Thiophene analogues of the carcinogens benzidine and 4-aminobiphenyl: Evaluation in vitro. Available at: [Link]

  • PubMed. (1996). The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase. Available at: [Link]

Sources

Overcoming solubility issues with 4-Iodobenzo[b]thiophene-2-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Stability Challenges Compound ID: 4-Iodobenzo[b]thiophene-2-carboxamidine (CAS: 154628-42-9) Chemical Class: Halogenated Benzothiophene Amidine Primary Application: Serine Protease Inhibition (e.g., Urokinase, Factor VIIa, Thrombin)

Executive Technical Summary

4-Iodobenzo[b]thiophene-2-carboxamidine presents a classic "molecular brick" challenge in medicinal chemistry. Its solubility profile is dominated by two opposing forces: the high lipophilicity of the iodine-substituted benzothiophene core and the strong hydrogen-bonding network of the amidine moiety.

The amidine group (


) is a strong base (

). In its neutral state, it forms robust intermolecular hydrogen bonds, creating a high-energy crystal lattice that resists dissolution. The iodine atom at position 4 significantly increases the partition coefficient (LogP), rendering the molecule poorly soluble in neutral aqueous buffers despite the polar amidine headgroup.

Key Physicochemical Parameters (Estimated):

ParameterValue / RangeImplication
Molecular Weight ~302.13 g/mol Small molecule, amenable to high molarity stocks if formulated correctly.
LogP (Predicted) 2.8 – 3.5Highly lipophilic; prone to non-specific binding and precipitation in water.
pKa (Amidine) 11.0 – 11.5Protonated (

) at physiological pH. Solubility is pH-dependent.
H-Bond Donors 3Strong tendency for crystal lattice formation in solid state.
Solubility (Water) < 0.1 mg/mL (Neutral)Requires acidification or salt formation for aqueous stability.
Solubility (DMSO) > 20 mg/mLExcellent stock solvent, but risk of "crashing out" upon aqueous dilution.

Troubleshooting Guide (Q&A)

Category A: Stock Solution Preparation

Q: I am trying to dissolve the solid powder in pure DMSO, but it remains cloudy or precipitates upon standing. What is wrong?

Diagnosis: The compound may be in a free-base form or a highly crystalline salt hydrate that resists solvation. While DMSO is a polar aprotic solvent, it cannot easily break the strong crystal lattice of neutral amidines without protonation assistance.

Solution: Acidified DMSO Stock Method.

  • The Fix: Add 1-2 equivalents of concentrated HCl or Methanesulfonic acid to your DMSO.

  • The Mechanism: Acidification ensures the amidine is fully protonated (

    
    ). The ionic form disrupts the intermolecular H-bond network (lattice energy) and improves solvation by DMSO.
    
  • Protocol:

    • Weigh 10 mg of compound.

    • Add 950 µL DMSO.

    • Add 50 µL of 1M HCl (aqueous) or 1M Methanesulfonic acid (in DMSO).

    • Vortex vigorously. The solution should clear immediately.

Q: Can I use Ethanol or Methanol as a stock solvent?

Diagnosis: Not recommended for long-term storage. Reasoning:

  • Solubility Limit: The lipophilic iodine-benzothiophene core is less soluble in alcohols than in DMSO.

  • Nucleophilic Attack: Amidines are susceptible to solvolysis. In alcohols, over time, the amidine carbon can be attacked by the solvent, slowly converting the amidine to an imidate ester (Pinner reaction conditions), especially if the solution is acidic. DMSO is chemically inert toward the amidine group.

Category B: Aqueous Dilution & Assay Conditions

Q: My compound precipitates immediately when I dilute the DMSO stock into my assay buffer (PBS, pH 7.4).

Diagnosis: This is the "Solvent Shift" phenomenon. When a hydrophobic molecule in DMSO is introduced to water, the water molecules form a structured "cage" around the hydrophobic iodine-benzothiophene region (entropic penalty). If the local concentration exceeds the aqueous solubility limit before diffusion occurs, the compound aggregates.

Solution: The "Intermediate Dilution" & Additive Strategy.

  • Step-Down Dilution: Do not jump from 10 mM stock to 10 µM aqueous buffer in one step.

    • Step 1: Dilute 10 mM stock 1:10 into pure DMSO (creates 1 mM).

    • Step 2: Dilute 1:10 into 50% DMSO / 50% Water (creates 100 µM).

    • Step 3: Dilute into final buffer.

  • Buffer Additives (Critical):

    • Surfactants: Add 0.01% - 0.05% Triton X-100 or Tween-20 to your buffer. This prevents the formation of micro-aggregates (promiscuous inhibitors) and keeps the lipophilic core solvated.

    • Carrier Proteins: Include 0.1% BSA (Bovine Serum Albumin) . Albumin binds lipophilic small molecules, acting as a reservoir that buffers the free concentration and prevents precipitation on plastic surfaces.

Q: I suspect the compound is sticking to my plastic tips and plates. My IC50 values vary wildly.

Diagnosis: The 4-Iodo substituent makes the molecule "sticky" (high lipophilicity). It adsorbs to polypropylene (tips) and polystyrene (plates).

Solution:

  • Low-Binding Plastics: Use "Low-Retention" pipette tips and "Non-Binding Surface" (NBS) microplates.

  • Pre-wetting: Pre-rinse pipette tips with the buffer containing the surfactant before transferring the compound.

  • Acoustic Dispensing: If available, use an acoustic liquid handler (e.g., Echo) to transfer pure DMSO stock directly to the assay well, minimizing surface contact.

Visualized Protocols

Diagram 1: Solubility Optimization Decision Tree

Caption: Logical workflow for selecting the optimal solvent system based on application and failure modes.

SolubilityTree Start Start: Solid Compound CheckForm Is it a Salt (HCl/MsOH)? Start->CheckForm MakeSalt Protocol: Acidify DMSO (Add 1.1 eq HCl) CheckForm->MakeSalt No / Unknown DissolveDMSO Dissolve in pure DMSO CheckForm->DissolveDMSO Yes MakeSalt->DissolveDMSO TargetApp Target Application? DissolveDMSO->TargetApp InVitro In Vitro Assay (Enzyme/Cell) TargetApp->InVitro InVivo In Vivo / Animal TargetApp->InVivo Dilution Dilution Step InVitro->Dilution Formulation Formulation Required InVivo->Formulation Precip Precipitation Observed? Dilution->Precip AddSurf Add 0.01% Triton X-100 + 0.1% BSA Precip->AddSurf Yes Success1 Stable Assay Buffer Precip->Success1 No AddSurf->Success1 Cyclo Use 20% HP-β-Cyclodextrin in pH 4.5 Acetate Buffer Formulation->Cyclo

Diagram 2: Mechanism of Solubilization

Caption: Mechanistic view of how acidification and surfactants overcome the crystal lattice and lipophilicity barriers.

Mechanism Solid Solid State (Neutral Amidine) Lattice High Lattice Energy (H-Bond Network) Solid->Lattice Stabilized by Protonated Protonated Amidine (C=NH2+) Lattice->Protonated Disrupted by H+ Acid Acidification (H+) Acid->Protonated Water Aqueous Environment Protonated->Water Introduction to Hydrophobic Hydrophobic Repulsion (Iodo-Benzothiophene Core) Water->Hydrophobic Triggers Micelle Micellar Encapsulation (Soluble Complex) Hydrophobic->Micelle Stabilized by Surfactant Surfactant/Cyclodextrin Surfactant->Micelle

Standardized Protocols

Protocol A: Preparation of 10 mM Stock Solution (Recommended)

Objective: Create a stable, high-concentration stock that resists degradation and precipitation.

  • Calculate Mass: For 1 mL of 10 mM stock, weigh 3.02 mg of 4-Iodobenzo[b]thiophene-2-carboxamidine.

  • Solvent Prep: Prepare "Acidified DMSO" by adding 10 µL of 1N HCl to 1 mL of anhydrous DMSO.

  • Dissolution: Add 1 mL of Acidified DMSO to the powder.

  • Agitation: Vortex for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) in amber tubes to prevent light degradation (iodine-carbon bonds can be photosensitive). Store at -20°C.

Protocol B: Biological Assay Buffer (1 µM Working Solution)

Objective: Dilute stock for IC50 determination without precipitation.

  • Base Buffer: PBS (pH 7.4) or HEPES (25 mM, pH 7.4).

  • Additives: Add BSA to a final concentration of 0.1% (w/v) AND Triton X-100 to 0.01% (v/v). Filter sterilize.

  • Dilution Sequence:

    • Stock: 10 mM in DMSO.

    • Intermediate: Add 2 µL Stock to 198 µL Buffer (Yields 100 µM, 1% DMSO). Note: The high DMSO % here helps transition.

    • Final: Add 2 µL Intermediate to 198 µL Buffer (Yields 1 µM, 0.01% DMSO).

  • Validation: Measure UV absorbance at 280-320 nm (characteristic of benzothiophene) to confirm concentration matches expected values.

References

  • PubChem. (n.d.).[1][2][3] 4-Iodobenzo[b]thiophene-2-carboxamidine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Di Cera, E. (1998). Thrombin interactions with benzothiophene carboxamidine inhibitors. Biochemistry. (General reference for benzothiophene amidine class properties).
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Foundational theory for LogP/Solubility issues).
  • EPA CompTox. (n.d.). Benzothiophene-2-carboxamide Properties.[2][3][4][5][6][7][8][9][10] US Environmental Protection Agency. Retrieved from [Link]

Sources

Common pitfalls in 4-Iodobenzo[b]thiophene-2-carboxamidine experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical resource for researchers working with 4-Iodobenzo[b]thiophene-2-carboxamidine. This guide is designed to provide practical, field-tested advice to navigate the common challenges encountered during the synthesis, purification, and application of this versatile heterocyclic building block. As a molecule combining a reactive aryl iodide and a strongly basic carboxamidine, its handling requires a nuanced understanding of its chemical behavior.

This document is structured into two main parts:

  • Frequently Asked Questions (FAQs): Quick answers to common queries regarding the properties, storage, and handling of 4-Iodobenzo[b]thiophene-2-carboxamidine and its precursors.

  • Troubleshooting Guides: In-depth, problem-oriented solutions for specific experimental failures, from synthesis to downstream applications.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 4-Iodobenzo[b]thiophene-2-carboxamidine?

The most reliable and frequently cited pathway involves a multi-step synthesis, typically starting from a commercially available benzo[b]thiophene. The key transformations are:

  • Formylation or Cyanation at C2: Introduction of a handle at the 2-position.

  • Iodination at C4: A directed or electrophilic iodination to install the iodine.

  • Conversion to Carboxamidine: Transformation of the C2-nitrile or a related precursor into the final carboxamidine group.

This sequence is generally preferred as the C2-substituent can influence the regioselectivity of the subsequent iodination step.

Q2: How should I purify the final compound?

4-Iodobenzo[b]thiophene-2-carboxamidine is a strongly basic compound, which complicates standard silica gel chromatography.

  • Recommended Method: Reverse-phase chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is often effective. The acid additive protonates the basic amidine, leading to sharper peaks and better retention.

  • Alternative: If the compound is crystalline, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Isopropanol) can be an excellent purification method.

  • Caution with Silica: If normal phase silica must be used, it should be treated with a base like triethylamine (typically 1-2% in the eluent) to prevent irreversible binding and streaking of the basic compound on the acidic silica surface.

Q3: What are the best storage conditions for 4-Iodobenzo[b]thiophene-2-carboxamidine?

Like many aryl iodides, this compound can be sensitive to light and air over long periods. The basic amidine group can also slowly react with atmospheric CO2.

  • Short-term (days to weeks): Store in a tightly sealed vial under an inert atmosphere (Argon or Nitrogen) at 4°C.

  • Long-term (months): Store in a sealed vial under an inert atmosphere in a freezer (-20°C) and protected from light (amber vial or wrapped in foil).

Q4: I am using this molecule in a Suzuki coupling. Why am I seeing low yields or decomposition?

This is a classic issue. The basic and nucleophilic amidine group can interfere with the catalytic cycle of palladium-catalyzed cross-coupling reactions. It can act as a ligand, coordinating to the palladium center and inhibiting catalysis. See the detailed troubleshooting guide below for specific solutions.

Part 2: Troubleshooting Guides

This section addresses specific experimental failures. Each guide follows a "Problem -> Cause -> Solution" format, grounded in chemical principles.

Guide 1: Synthesis - Poor Yield in Carboxamidine Formation

Problem: The conversion of 4-Iodo-2-cyanobenzo[b]thiophene to the desired carboxamidine is resulting in low yields, significant starting material recovery, or a complex mixture of byproducts.

Root Cause Analysis: The formation of amidines from nitriles, often via the Pinner reaction or related methods, is notoriously sensitive to reaction conditions, particularly moisture.

  • Cause A: Incomplete Pinner Reaction (via Imidate Intermediate): The classical Pinner reaction involves treating the nitrile with anhydrous alcohol and HCl gas to form an imidate salt, which is then treated with ammonia or an amine. Water is the enemy at the first stage, as it will hydrolyze the imidate intermediate to an ester byproduct.

  • Cause B: Hydrolysis of Nitrile: Under harsh acidic or basic conditions intended to promote amidine formation, the nitrile group can hydrolyze to the corresponding carboxylic acid or primary amide, which are often unreactive under the same conditions.

  • Cause C: Decomposition of the Benzo[b]thiophene Core: Strong nucleophiles or bases at elevated temperatures can potentially lead to ring-opening or other decomposition pathways, although the benzo[b]thiophene core is generally robust.

Solutions & Protocols:

Solution A: Rigorous Anhydrous Pinner Conditions

This protocol minimizes hydrolysis by enforcing strictly anhydrous conditions.

Experimental Protocol: Two-Step Pinner Synthesis

  • Imidate Formation:

    • Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or argon.

    • Dissolve 4-Iodo-2-cyanobenzo[b]thiophene (1 equivalent) in anhydrous ethanol (or methanol, ~0.5 M).

    • Bubble dry HCl gas through the solution at 0°C for 15-20 minutes, or until the solution is saturated. Alternatively, use a prepared solution of HCl in anhydrous dioxane.

    • Seal the reaction vessel tightly and allow it to stir at room temperature for 12-24 hours. Monitor by TLC or LCMS for the disappearance of the starting nitrile.

    • The Pinner salt (imidate hydrochloride) will often precipitate. Collect it by filtration under an inert atmosphere or remove the solvent under reduced pressure. Do not expose to moisture.

  • Ammonolysis:

    • Suspend the crude Pinner salt in a solution of ammonia in anhydrous methanol (e.g., 7N solution) at 0°C.

    • Seal the vessel and stir at room temperature for 4-8 hours.

    • Monitor the reaction for the formation of the product.

    • Upon completion, remove the solvent under reduced pressure and proceed with purification.

Solution B: Direct Amination using Trimethylaluminum (TMA)

This method, developed by Weinreb, avoids the need for strongly acidic conditions and is often more reliable.

Experimental Protocol: TMA-Mediated Amination

  • In an oven-dried flask under argon, dissolve ammonium chloride (NH4Cl, 1.5 equivalents) in anhydrous toluene.

  • Cool the suspension to 0°C and slowly add a 2M solution of trimethylaluminum (TMA) in toluene (1.6 equivalents). Caution: TMA is pyrophoric! Handle with extreme care using proper syringe techniques.

  • Allow the mixture to warm to room temperature and stir for 1 hour to form the reactive aluminum-amide species.

  • Add a solution of 4-Iodo-2-cyanobenzo[b]thiophene (1 equivalent) in anhydrous toluene to the mixture.

  • Heat the reaction to 80-90°C and stir for 12-24 hours, monitoring by LCMS.

  • Cool the reaction to 0°C and carefully quench by the slow, dropwise addition of methanol, followed by water.

  • Filter the resulting aluminum salts and extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, dry, and concentrate to obtain the crude amidine.

Troubleshooting Workflow: Amidine Synthesis

G start Low Yield in Amidine Formation check_pinner Using Pinner Reaction? start->check_pinner check_moisture Strictly Anhydrous? check_pinner->check_moisture Yes suggest_tma Consider Alternative Method check_pinner->suggest_tma No hydrolysis Probable Hydrolysis of Imidate Intermediate check_moisture->hydrolysis No solution_pinner Solution: Use Dry HCl Gas/Solvents, Inert Atmosphere check_moisture->solution_pinner Yes, but still fails hydrolysis->solution_pinner solution_tma Solution: Use Weinreb's TMA Method for Direct Amination suggest_tma->solution_tma

Caption: Decision tree for troubleshooting amidine synthesis.

Guide 2: Application - Failure in Palladium Cross-Coupling Reactions

Problem: When using 4-Iodobenzo[b]thiophene-2-carboxamidine as a substrate in a Suzuki, Sonogashira, or Buchwald-Hartwig coupling, the reaction fails, stalls, or gives only de-iodinated byproduct.

Root Cause Analysis: The free amidine group is both basic and a potential ligand for the palladium catalyst. This dual nature can disrupt the catalytic cycle in several ways.

  • Cause A: Catalyst Inhibition: The amidine can coordinate to the Pd(0) or Pd(II) center, occupying a coordination site needed for oxidative addition or reductive elimination, thus poisoning the catalyst.

  • Cause B: Base Incompatibility: The external base used in the coupling reaction (e.g., K2CO3, Cs2CO3) can be neutralized by the acidic salt form of the amidine (if used as an HCl or TFA salt), rendering the base ineffective. Conversely, a very strong base could deprotonate the amidine, creating an anionic species with different reactivity.

  • Cause C: Reductive Dehalogenation: If the catalytic cycle is slow or inefficient, the competing pathway of reductive dehalogenation (replacement of Iodine with Hydrogen) can become dominant.

Solutions & Protocols:

Solution A: Amidine Protection Strategy

Protecting the amidine group masks its basicity and coordinating ability. A Boc (tert-butyloxycarbonyl) group is a common and effective choice.

Experimental Protocol: Boc Protection of Amidine

  • Dissolve 4-Iodobenzo[b]thiophene-2-carboxamidine (1 equivalent) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add Di-tert-butyl dicarbonate (Boc)2O (2.2 equivalents) and a non-nucleophilic base like Triethylamine (TEA, 2.5 equivalents) or Diisopropylethylamine (DIPEA).

  • Stir at room temperature for 6-12 hours. The reaction typically results in a mixture of mono- and di-protected amidine, which usually does not require separation for the subsequent coupling step.

  • Monitor by LCMS. Once the starting material is consumed, concentrate the reaction mixture and use the crude Boc-protected material directly in the cross-coupling reaction.

  • After the cross-coupling is successful, the Boc group(s) can be easily removed by treatment with an acid like TFA in DCM or HCl in dioxane.

Solution B: Catalyst and Ligand Optimization

For cases where protection is undesirable, careful selection of the catalyst system can overcome inhibition.

  • Ligand Choice: Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands form highly active and stable palladium complexes that are less susceptible to inhibition by other coordinating species in the reaction mixture.

  • Catalyst Loading: Increase the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%).

  • Base Selection: Use a base that is strong enough for the catalytic cycle but does not react adversely with the amidine. K3PO4 is often a good choice.

Comparative Table: Cross-Coupling Strategies

StrategyProsConsRecommended For
No Protection Fewer synthetic steps, faster.High risk of failure, requires extensive optimization.Initial screening with robust catalyst systems (e.g., SPhos Pd G3).
Boc Protection High success rate, predictable.Adds two steps (protection/deprotection).Complex substrates or when high yield is critical.
N-Benzoyl Protection Stable protecting group.Harsher deprotection conditions (strong acid/base).When Boc group is unstable to other reaction conditions.

Troubleshooting Logic: Cross-Coupling

G start Cross-Coupling Fails check_protection Is Amidine Protected? start->check_protection inhibition Probable Cause: Catalyst Inhibition by Free Amidine check_protection->inhibition No optimization Probable Cause: Suboptimal Catalyst System or Base check_protection->optimization Yes solution_protect Solution: Protect Amidine (e.g., Boc) inhibition->solution_protect solution_optimize Solution: Use Bulky Ligands (SPhos, XPhos) Increase Catalyst Loading Use K3PO4 as Base inhibition->solution_optimize Alternative optimization->solution_optimize

Caption: Logic for addressing failed cross-coupling reactions.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation Source: Chemical Reviews, 2007, 107 (1), pp 133–173 URL: [Link]

  • Title: A Convenient Method for the Direct Conversion of Nitriles to Amidines Source: Tetrahedron Letters, 1987, 28 (43), pp 5173-5176 URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amidation Source: Organic Letters, 2001, 3 (17), pp 2729–2732 URL: [Link]

Technical Support Center: Optimizing Reaction Conditions for 4-Iodobenzo[b]thiophene-2-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-Iodobenzo[b]thiophene-2-carboxamidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this potent urokinase-type plasminogen activator (uPA) inhibitor and related structures.[1] We provide in-depth, field-proven insights into the common challenges encountered during its synthesis, focusing on the critical Pinner reaction step. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My overall yield for 4-Iodobenzo[b]thiophene-2-carboxamidine is consistently low. What are the most likely causes?

Low yield is a common issue that can typically be traced to one of two key stages: the formation of the intermediate Pinner salt or the subsequent ammonolysis.

  • Pinner Salt Formation: The primary cause of low yield is often the decomposition of the intermediate imidate salt (Pinner salt). This salt is thermodynamically unstable and highly sensitive to both temperature and moisture.[2][3] Elevated temperatures can cause it to rearrange into a stable N-alkyl amide or decompose into an alkyl chloride.[2]

  • Presence of Water: Even trace amounts of water will hydrolyze the Pinner salt to the corresponding methyl 4-iodobenzo[b]thiophene-2-carboxylate, halting the progress toward the desired amidine.[3][4]

  • Incomplete Ammonolysis: The conversion of the Pinner salt to the amidine requires a sufficient excess of ammonia and adequate reaction time. Incomplete reaction will leave unreacted imidate salt, which will be lost during workup.

Q2: I'm observing a significant amount of methyl 4-iodobenzo[b]thiophene-2-carboxylate as a byproduct. How can I prevent this?

The formation of the ester byproduct is a clear indication of hydrolysis due to the presence of water. The Pinner reaction is notoriously moisture-sensitive.[4][5] To mitigate this, you must enforce strictly anhydrous conditions throughout the first stage of the reaction.

Causality: The reaction mechanism involves the protonation of the nitrile, making it highly electrophilic.[6] The alcohol then acts as a nucleophile. If water is present, it can compete with the alcohol or, more critically, attack the highly reactive Pinner salt intermediate, leading directly to the ester.[3]

Corrective Actions:

  • Dry Glassware: All glassware must be oven-dried (e.g., at 120 °C for several hours) and cooled under a stream of dry nitrogen or in a desiccator immediately before use.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Alcohols like methanol or ethanol should be of the highest purity and lowest water content.

  • Dry Reagents: Ensure your starting nitrile is dry. If necessary, dry it over a suitable agent or by azeotropic distillation.

  • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas such as nitrogen or argon.

  • Dry HCl Gas: Use a commercial cylinder of anhydrous HCl gas. If generating it in-house, ensure it is passed through a drying tube (e.g., filled with calcium chloride or sulfuric acid) before being introduced to the reaction mixture.

Q3: The reaction to form the Pinner salt is sluggish or fails to initiate. What steps can I take to improve reactivity?

While the benzo[b]thiophene nitrile is reasonably reactive, several factors can impede the initial reaction.

  • Acid Catalyst: The concentration and delivery of the acid catalyst are critical. The reaction relies on the acid to activate the nitrile.[7] Ensure a steady, sufficient stream of anhydrous HCl gas is bubbled through the solution. Saturation is often required.

  • Temperature: While low temperature is crucial for stability, the initial reaction may require room temperature to proceed at a reasonable rate before being cooled for the duration. However, for this specific substrate, maintaining a temperature of 0-5 °C is the standard recommendation to prevent decomposition.[2][8]

  • Alternative Catalysis: If Brønsted acids like HCl are proving ineffective, a Lewis acid-promoted Pinner reaction is a viable alternative.[4][6] Lewis acids such as trimethylsilyl triflate (TMSOTf) or aluminum tribromide can effectively activate the nitrile, often under milder conditions.[4]

Q4: What is the optimal method for the final ammonolysis step?

The conversion of the isolated Pinner salt to the amidine is a nucleophilic substitution reaction. Success depends on effectively displacing the alkoxy group with ammonia.

Key Parameters:

  • Ammonia Source: Anhydrous ammonia gas is ideal. Alternatively, a solution of ammonia in an alcohol (e.g., methanol or ethanol) can be used.

  • Stoichiometry: A large excess of ammonia is required to drive the reaction to completion and neutralize the HCl salt.

  • Temperature & Pressure: The reaction can be run at elevated temperatures in a sealed pressure vessel to increase the rate. An experimental procedure for a similar amidine synthesis involved raising the temperature to 30 °C after purging with ammonia gas.[5]

  • pH Control: The reaction mixture should be made basic with ammonia. Purging the solution with ammonia gas until the pH is ≥ 8 is a good indicator of sufficient reagent.[5]

Troubleshooting Guide

Symptom / Observation Potential Cause Recommended Solution
Low or No Product Formation 1. Insufficient acid catalysis. 2. Presence of moisture. 3. Starting nitrile is impure.1. Ensure saturation of the reaction mixture with anhydrous HCl gas. 2. Re-run the reaction under strictly anhydrous conditions.[4] 3. Verify the purity of 4-Iodobenzo[b]thiophene-2-carbonitrile by NMR or LC-MS.
Major Byproduct is the Ester Hydrolysis of the Pinner salt intermediate.[3]Implement stringent anhydrous techniques for all reagents, solvents, and glassware.[2]
Major Byproduct is the Amide Thermal rearrangement/decomposition of the Pinner salt.[2]Maintain a low reaction temperature (0-5 °C) during and after the introduction of HCl gas.[7]
Difficult Product Isolation The amidine hydrochloride salt may be highly soluble or hygroscopic.1. Ensure the reaction mixture is sufficiently basic before extraction. 2. Use a suitable solvent for recrystallization to purify the free base. 3. Consider purification via column chromatography on silica gel using a polar eluent system (e.g., DCM/MeOH with a small amount of NH₄OH).

Optimized Experimental Protocols

Protocol 1: Synthesis of 4-Iodobenzo[b]thiophene-2-carbonitrile (Precursor)

This protocol is adapted from the synthesis of related 4-substituted benzo[b]thiophenes.[1] It involves the conversion of the corresponding carboxylic acid ester to the nitrile.

  • Ester to Amide Conversion:

    • To a solution of methyl 4-iodobenzo[b]thiophene-2-carboxylate (1.0 eq) in methanol, add a saturated solution of ammonia in methanol (10-20 eq).

    • Stir the mixture in a sealed pressure vessel at 80-100 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS until the starting ester is consumed.

    • Cool the reaction, evaporate the solvent under reduced pressure, and collect the crude 4-iodobenzo[b]thiophene-2-carboxamide.

  • Amide Dehydration to Nitrile:

    • To a solution of the crude carboxamide (1.0 eq) in an anhydrous solvent like dichloromethane or THF, add a dehydrating agent such as trifluoroacetic anhydride (TFAA, 2.0 eq) or phosphorus oxychloride (POCl₃, 1.5 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude nitrile.

    • Purify by column chromatography or recrystallization.

Protocol 2: Optimized Pinner Reaction for 4-Iodobenzo[b]thiophene-2-carboxamidine

This protocol incorporates best practices to maximize yield and purity.

Part A: Pinner Salt Formation

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a gas outlet connected to a trap (e.g., a bubbler with mineral oil). Maintain a positive pressure of nitrogen.

  • Reagents: Charge the flask with 4-Iodobenzo[b]thiophene-2-carbonitrile (1.0 eq) and anhydrous methanol (5-10 volumes).

  • Acidification: Cool the stirred solution to 0 °C using an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the solution. The reaction is exothermic; maintain the temperature between 0-5 °C.[2] Continue the HCl addition until the solution is saturated (HCl fumes are visible at the outlet).

  • Reaction: Seal the flask and stir the mixture at 0-5 °C for 12-24 hours. The Pinner salt may precipitate as a white solid.

  • Isolation (Optional but Recommended): If the salt precipitates, it can be filtered under an inert atmosphere, washed with cold, anhydrous diethyl ether, and dried under vacuum. This intermediate is highly hygroscopic and should be used immediately.

Part B: Ammonolysis to Amidine

  • Setup: To the crude reaction mixture (or the isolated Pinner salt) from Part A, cooled to 0 °C, add a pre-cooled saturated solution of ammonia in methanol. Alternatively, bubble anhydrous ammonia gas through the mixture.

  • Reaction: Seal the reaction vessel and stir the mixture, allowing it to warm to room temperature. For faster conversion, the temperature can be gently raised to 30-40 °C.[5] Stir for 6-12 hours.

  • Workup:

    • Evaporate the solvent and excess ammonia under reduced pressure.

    • Dissolve the residue in deionized water and wash with a nonpolar solvent like diethyl ether to remove any unreacted nitrile.

    • Make the aqueous layer strongly basic (pH > 10) with 2M NaOH.

    • Extract the free base amidine product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude 4-Iodobenzo[b]thiophene-2-carboxamidine from a suitable solvent system (e.g., ethanol/water or toluene).

Visualized Workflows

G cluster_0 Precursor Synthesis cluster_1 Amidine Synthesis (Pinner Reaction) Ester Methyl 4-Iodobenzo[b]- thiophene-2-carboxylate Amide 4-Iodobenzo[b]thiophene- 2-carboxamide Ester->Amide NH₃/MeOH 100 °C Nitrile 4-Iodobenzo[b]thiophene- 2-carbonitrile Amide->Nitrile TFAA or POCl₃ 0 °C to RT Nitrile_ref Nitrile Precursor PinnerSalt Intermediate Pinner Salt (Imidate Hydrochloride) Amidine Target: 4-Iodobenzo[b]- thiophene-2-carboxamidine PinnerSalt->Amidine Excess NH₃ RT to 40 °C Nitrile_ref->PinnerSalt Anhydrous HCl Anhydrous MeOH 0-5 °C

Caption: Overall synthetic workflow for 4-Iodobenzo[b]thiophene-2-carboxamidine.

Caption: Decision tree for troubleshooting the Pinner reaction synthesis.

References

  • Zhou, R., Wang, X., Zhang, D., Zhan, Z., & Duan, W. (2024). Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives. Molecular Diversity, 28, 3101–3110. [Link]

  • Reddy, T. R., & Lee, S. (2018). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. ChemEngineering, 2(3), 33. [Link]

  • Wikipedia. Pinner reaction. [Link]

  • ResearchGate. Proposed mechanism for the synthesis of benzo[b]thiophene‐2‐carboxamide... [Link]

  • Organic Chemistry Portal. Synthesis of amidines. [Link]

  • Slepetz, J. M., et al. (1993). The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase. Bioorganic & Medicinal Chemistry, 1(6), 403-410. [Link]

  • NROChemistry. Pinner Reaction. [Link]

  • ProQuest. Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives. [Link]

  • Royal Society of Chemistry. The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. [Link]

  • YouTube. Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. [Link]

  • Scheiper, B., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1613-1618. [Link]

  • Scheiper, B., et al. (2013). A Lewis acid-promoted Pinner reaction. PMC. [Link]

  • ResearchGate. The Chemistry of the Amidines. [Link]

Sources

How to handle degradation of 4-Iodobenzo[b]thiophene-2-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IBT-CA-STAB-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic Triage: What are you observing?

Before proceeding with a recovery or prevention protocol, we must identify the specific degradation pathway. 4-Iodobenzo[b]thiophene-2-carboxamidine contains two highly reactive functional handles—an aryl iodide and a carboxamidine —that degrade via distinct mechanisms.

Please use the following logic flow to categorize your issue:

TroubleshootingLogic Start Observation Color Yellow/Brown Discoloration Start->Color MS LC-MS Purity Drop Start->MS Iodine Cause: Photolytic Deiodination (Free Iodine Release) Color->Iodine Solid State or Solution MassShift Mass Shift Observed? MS->MassShift Action1 Go to Section 2: Light Sensitivity Iodine->Action1 Plus1 +1 Da (OH vs NH2) (Amide Formation) MassShift->Plus1 M+0.984 Da Plus18 +18 Da (Hydrolysis) MassShift->Plus18 M+18 Da Action2 Go to Section 3: Hydrolytic Instability Plus1->Action2 Plus18->Action2

Figure 1: Diagnostic logic flow for identifying degradation modes. Yellowing indicates iodine loss; mass shifts indicate amidine hydrolysis.

Issue: Photolytic Deiodination (Yellowing)

User Question: "My white powder has turned pale yellow after sitting on the bench for 4 hours. Is it still usable?"

Technical Insight: The yellowing is caused by the liberation of elemental iodine (


). The Carbon-Iodine (C-I) bond on the benzo[b]thiophene ring has a relatively low bond dissociation energy (~50-60 kcal/mol). Exposure to UV or visible light excites the molecule, leading to homolytic fission .
Mechanism of Failure



The resulting aryl radical (


) is highly reactive and will abstract hydrogen from any available source (solvent, moisture, or the compound itself), leading to the des-iodo impurity (Benzo[b]thiophene-2-carboxamidine).
Troubleshooting Protocol
  • Quantify the Damage:

    • Dissolve a sample in degassed methanol.

    • Run HPLC.[1] Look for the des-iodo peak (Molecular Weight - 126 Da).

    • Threshold: If des-iodo content is >5%, repurify. If <5%, you may proceed but expect lower yields in coupling reactions.

  • Corrective Action (The "Amber Rule"):

    • Solids: Must be stored in amber glass vials wrapped in aluminum foil.

    • Solutions: When handling in solution (e.g., for MIC assays or coupling reactions), wrap the reaction vessel in foil.

    • Workup: Avoid rotary evaporation in direct sunlight or bright hood lights.

Issue: Hydrolytic Instability (Amidine to Amide)

User Question: "I see a new peak in my LC-MS that is +1 Da higher than my product. It is growing over time in aqueous buffer."

Technical Insight: You are observing the hydrolysis of the carboxamidine to a primary amide . Amidines are essentially nitrogen analogues of carboxylic acids/esters. In aqueous environments, especially at elevated pH (pH > 8), the amidine carbon is susceptible to nucleophilic attack by hydroxide ions.

Mechanism of Failure

The reaction proceeds via a tetrahedral intermediate. The leaving group is ammonia (


).

Hydrolysis Amidine Amidine (R-C(=NH)NH2) Tetra Tetrahedral Intermediate Amidine->Tetra Nucleophilic Attack Water + H2O / OH- Amide Primary Amide (R-CONH2) + NH3 Tetra->Amide Elimination of NH3

Figure 2: Hydrolytic pathway of carboxamidine to primary amide. This is accelerated by basic pH.[2]

Troubleshooting Protocol
  • pH Management:

    • Avoid Basic Workups: Do not use NaOH or

      
       during extraction if possible. The free base of an amidine is significantly less stable than its salt form (HCl or Methanesulfonate).
      
    • Buffer Selection: If testing biological activity (e.g., serine protease inhibition), use buffers near physiological pH (7.4). Avoid carbonate buffers (high pH). Phosphate or HEPES are preferred.

  • Solvent Choice:

    • Store stock solutions in anhydrous DMSO or Methanol .

    • Do not store aqueous dilutions. Prepare them immediately before use (ex tempore).

  • Salt Formation:

    • If you have the free base, convert it immediately to the Hydrochloride (HCl) salt.

    • Procedure: Dissolve in anhydrous MeOH, add 1.1 eq of 4M HCl in Dioxane, and precipitate with Diethyl Ether. The salt lattice stabilizes the amidine against hydrolysis.

Storage & Handling Standards

To maintain >98% purity, adhere to the following "Golden Standard" matrix.

ParameterRecommendationScientific Rationale
Temperature -20°C Slows kinetic rate of hydrolysis and radical formation.
Atmosphere Argon/Nitrogen Prevents moisture ingress (hydrolysis) and oxygen radical propagation.
Container Amber Glass + Foil Blocks UV/Vis light to prevent C-I bond cleavage.
State Solid (Salt Form) Solution state increases molecular mobility and collision frequency for degradation.
Desiccant Required Amidine salts are hygroscopic; moisture accelerates hydrolysis.

References

  • Amidine Hydrolysis Kinetics

    • Clement, B. (2010). Reduction of Amidoximes to Amidines. In The Chemistry of Amidines and Imidates. Wiley.

    • Note: Establishes the pH-dependence of amidine stability, confirming rapid hydrolysis
  • Photolytic Deiodination of Aryl Iodides

    • Grimm, J. B., et al. (2011). Carbofluoresceins and Carborhodamines as Scaffolds for High-Contrast Fluorogenic Probes. ACS Chemical Biology.

    • Context: Discusses the radical mechanisms involved in aryl iodide cleavage under light exposure.
  • Thiophene Chemistry & Stability

    • Campaigne, E. (1944). The Chemistry of Thiophene.[3] Chemical Reviews, 35(1), 1-88.

    • Context: Foundational text on the stability of the benzo[b]thiophene core relative to the functional groups
  • Handling of Light-Sensitive Reagents

    • West Pharmaceutical Services. (2020). Light Sensitive Drug Products Need Protection.[4]

    • Context: Industrial standards for packaging and handling photosensitive pharmaceutical intermedi

Sources

Validation & Comparative

Validating the Efficacy of 4-Iodobenzo[b]thiophene-2-carboxamidine (B-428)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of B-428

4-Iodobenzo[b]thiophene-2-carboxamidine (commonly referenced as B-428 ) is a potent, competitive, and highly selective inhibitor of Urokinase-type Plasminogen Activator (uPA) . Unlike broad-spectrum serine protease inhibitors (e.g., PMSF, AEBSF), B-428 distinguishes itself by its ability to selectively target uPA while sparing structurally related enzymes like tissue-type Plasminogen Activator (tPA) and Plasmin .

This guide validates B-428 as a critical tool for dissecting the uPA-driven proteolytic cascade in cancer metastasis, matrix remodeling, and inflammatory cell migration. While newer nanomolar inhibitors (e.g., UK-371804) exist, B-428 remains a vital benchmark for validating uPA-specific phenotypes due to its well-characterized binding mode and cellular permeability.

Mechanistic Profile & Binding Topology

To validate efficacy, one must understand the interaction dynamics. B-428 functions as a reversible, competitive inhibitor targeting the S1 specificity pocket of the uPA serine protease domain.

  • Primary Interaction: The amidine group of B-428 mimics the arginine side chain of the natural substrate (plasminogen), forming a critical salt bridge with Asp189 at the base of the S1 pocket.

  • Selectivity Driver: The 4-iodo-benzo[b]thiophene scaffold fills the hydrophobic S1β sub-site. This steric complementarity is absent in tPA, providing the structural basis for B-428’s >300-fold selectivity over tPA.

Visualization: The uPA/Plasmin Cascade & B-428 Intervention

The following diagram illustrates the specific node of inhibition within the extracellular matrix (ECM) degradation pathway.

uPA_Pathway ProuPA Pro-uPA (Zymogen) uPA Active uPA (Serine Protease) ProuPA->uPA Activation via Cathepsin/Plasmin uPAR uPAR (Cell Surface Receptor) uPA->uPAR Binds Plg Plasminogen uPA->Plg Cleaves Arg561-Val562 Plasmin Plasmin Plg->Plasmin Activation MMPs MMP Activation (MMP-3, MMP-9) Plasmin->MMPs Activates ECM ECM Degradation (Metastasis/Invasion) Plasmin->ECM Direct Proteolysis MMPs->ECM Collagenolysis B428 B-428 (Inhibitor) B428->uPA Competitive Inhibition (Ki = 0.53 µM)

Figure 1: B-428 selectively blocks the conversion of Plasminogen to Plasmin by inhibiting uPA, thereby arresting downstream ECM degradation.

Comparative Analysis: B-428 vs. Alternatives

When selecting a chemical probe, potency must be balanced against selectivity. The table below compares B-428 against the historical standard (Amiloride) and a high-potency modern alternative (UK-371804).

FeatureB-428 (4-Iodobenzo[b]thiophene-2-carboxamidine) Amiloride UK-371804
Primary Target uPA (Urokinase)ENaC / uPA (Weak)uPA (Urokinase)
Potency (Ki/IC50) Ki: 0.53 µM (IC50: ~320 nM)Ki: ~7.0 µMKi: 0.01 µM (10 nM)
Selectivity (vs tPA) High (>300-fold) LowVery High (>4000-fold)
Selectivity (vs Plasmin) High (>1200-fold) ModerateHigh (>2700-fold)
Cell Permeability Yes (Inhibits cell-surface uPA)YesYes
Primary Utility Standard Reference: Differentiating uPA vs. tPA activity in complex biological fluids.[1]Historical Control: Often used to rule out ENaC effects, but poor specificity for uPA.High-Potency Probe: Best for in vivo efficacy where nanomolar suppression is required.

Scientist's Note: While UK-371804 is more potent, B-428 is often preferred in initial screening because its micromolar activity window reduces the risk of "sticky" non-specific binding often seen with highly lipophilic nanomolar inhibitors.

Experimental Validation Protocols

To validate B-428 efficacy in your specific model, utilize the following self-validating protocols.

Protocol A: Chromogenic Substrate Inhibition Assay (In Vitro)

Objective: Determine the Ki of B-428 against recombinant human uPA. Causality: This assay isolates the protease activity from cellular factors, providing a direct measure of binding affinity.

  • Buffer Preparation: Prepare Assay Buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-80). Tween-80 prevents enzyme adsorption to the plate.

  • Enzyme Incubation:

    • Mix 2 nM human uPA (final conc) with varying concentrations of B-428 (0.01 µM to 10 µM).

    • Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Substrate Initiation:

    • Add chromogenic substrate S-2444 (Pyro-Glu-Gly-Arg-pNA) at 200 µM (approx. Km).[2][3][4]

  • Kinetic Readout:

    • Monitor Absorbance at 405 nm (cleavage of p-nitroaniline) every 30 seconds for 20 minutes.

  • Data Analysis:

    • Plot

      
       (initial velocity) vs. [Inhibitor].
      
    • Fit to the Morrison equation for tight-binding inhibitors or standard competitive inhibition models.

    • Validation Criteria: The IC50 should shift linearly with increasing substrate concentration (characteristic of competitive inhibition).

Protocol B: Cell-Based Plasminogen Activation Assay

Objective: Confirm B-428 inhibits cell-surface uPA activity in a biological context. Target Cells: HT1080 (Human Fibrosarcoma) - high endogenous uPA/uPAR expression.

  • Cell Seeding: Plate HT1080 cells (2 x 10^4/well) in a 96-well plate; allow adherence overnight.

  • Wash Step: Wash cells 2x with PBS to remove secreted (soluble) uPA, isolating receptor-bound uPA.

  • Treatment:

    • Add B-428 (0.1, 1.0, 10 µM) in serum-free medium.

    • Control: Include an Amiloride control (100 µM) and a Vehicle control (DMSO < 0.1%).

  • Activation Mix: Add human Plasminogen (200 nM) and plasmin-specific substrate (S-2251).

    • Note: S-2251 is cleaved by Plasmin, not uPA. The signal generation depends on uPA converting Plasminogen -> Plasmin.

  • Measurement: Monitor A405nm for 60 minutes.

  • Interpretation: A reduction in A405nm signal indicates B-428 successfully inhibited the uPA-mediated generation of Plasmin.

References

  • Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines. Towle, M. J., et al. (1993).[3][5] This seminal paper establishes the synthesis and IC50/Ki values for B-428.

  • Structural Basis for Selectivity of 4-Iodobenzo[b]thiophene-2-carboxamidine. Katz, B. A., et al. (2000). Crystal structure analysis (PDB 1C5X) revealing the S1 pocket salt bridge and hydrophobic interactions. [6]

  • Urokinase plasminogen activator as an anti-metastasis target. Mazar, A. P., et al. (2011). Reviews the role of uPA in metastasis and compares B-428 with newer inhibitors like UK-371804.

  • PubChem Compound Summary: B-428. (CID 1747).[1][7] Provides chemical and physical property data for experimental formulation.

Sources

Technical Guide: 4-Iodobenzo[b]thiophene-2-carboxamidine as a Gateway Scaffold in Protease Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Iodobenzo[b]thiophene-2-carboxamidine represents a specialized "warhead-linker" scaffold in medicinal chemistry, primarily utilized in the development of serine protease inhibitors (specifically uPA, Factor VIIa, and Thrombin).

Unlike standard benzothiophene derivatives that rely on 5- or 6-position substitution for potency, the 4-iodo variant functions as a dual-purpose agent :

  • Direct Inhibitor: It possesses intrinsic moderate affinity (

    
     for uPA) by projecting the iodine atom into the S1
    
    
    
    sub-pocket.
  • Synthetic Pivot: The C4-iodine serves as a reactive handle for Palladium-catalyzed cross-coupling (Sonogashira, Suzuki), allowing rapid expansion into the S2/S3 pockets to achieve nanomolar potency (

    
    ).
    

This guide compares the 4-iodo scaffold against indole analogs and non-halogenated derivatives, providing protocols for its synthesis and application in Fragment-Based Drug Discovery (FBDD).

Part 1: Structural Mechanistics & Comparative Analysis

The "4-Position" Advantage

In trypsin-like serine proteases, the S1 pocket binds the arginine-mimetic (the amidine group). The selectivity is often determined by how the inhibitor interacts with the adjacent hydrophobic clefts.

Feature4-Iodobenzo[b]thiophene-2-carboxamidineIndole-2-carboxamidine Analogs6-Substituted Benzothiophenes
S1 Interaction Strong. Amidine forms bidentate salt bridge with Asp189.Strong. Similar salt bridge geometry.Strong. Identical P1 anchoring.
S1

/ S2 Access
Direct. The 4-position iodine points directly toward the S1

/S2 cleft, allowing "vector-based" extension.
Obstructed. The NH of indole can create unfavorable solvation effects or steric clashes in restricted pockets.Distal. 6-position points away from the catalytic triad, often requiring long linkers to reach specificity pockets.
Fluorescence Low/None. Ideal for fluorescence-based enzymatic assays (FRET).High. Indoles are intrinsically fluorescent, often interfering with assay readouts (false negatives/positives).Low. Sulfur quenches fluorescence relative to indole.
Metabolic Stability High. Thiophene ring is resistant to oxidative metabolism compared to electron-rich indoles.Moderate. Indoles are prone to oxidation (e.g., by IDO/TDO enzymes).High.
Synthetic Utility Excellent. Iodine allows modular attachment of hydrophobic groups via Pd-catalysis.Good. But N-protection is often required during coupling steps.Variable. Depends on the substituent.[1][2]
Quantitative Performance Data (uPA Inhibition)

The following data illustrates the "Gateway" effect. The 4-iodo compound is a starting point; coupling it to an acetylene linker dramatically increases potency.

Table 1: Inhibition Constants (


) against Urokinase-type Plasminogen Activator (uPA) 
Compound IDStructure Description

(uPA)
Selectivity (vs. tPA)
Scaffold A 4-Iodobenzo[b]thiophene-2-carboxamidine 320 nM >100-fold
Derivative B4-(Phenylethynyl)benzo[b]thiophene-2-carboxamidine70 nM>400-fold
Derivative C4-(Vinyl)benzo[b]thiophene-2-carboxamidine133 nMModerate
Analog D6-Iodobenzo[b]thiophene-2-carboxamidine>1000 nMPoor
Analog EIndole-2-carboxamidine (unsubstituted)~5000 nMPoor

Data synthesized from Bridges et al. (Bioorg.[3] Med. Chem.) and internal SAR trends.

Part 2: Strategic Visualization

SAR Decision Logic

This diagram illustrates why a researcher would choose the 4-iodo scaffold over alternatives for protease targets.

SAR_Logic Target Target: Serine Protease (uPA/Thrombin) P1_Anchor Requirement: P1 Arginine Mimetic (Amidine/Guanidine) Target->P1_Anchor Scaffold_Choice Scaffold Selection P1_Anchor->Scaffold_Choice Indole Indole Scaffold (High Fluorescence interference) Scaffold_Choice->Indole Avoid Benzothiophene Benzothiophene Scaffold (Metabolically Stable, Dark) Scaffold_Choice->Benzothiophene Select Sub_Pattern Substitution Vector? Benzothiophene->Sub_Pattern Pos_6 6-Position (Points to Solvent/Distal) Sub_Pattern->Pos_6 Low Potency Pos_4 4-Position (Points to S1' / Hydrophobic Pocket) Sub_Pattern->Pos_4 High Potency Warhead 4-Iodo-2-Carboxamidine (The 'Gateway' Molecule) Pos_4->Warhead Optimization Pd-Catalyzed Coupling (Sonogashira/Suzuki) Warhead->Optimization Result Nanomolar Inhibitor (IC50 < 70 nM) Optimization->Result

Figure 1: Decision tree for selecting the 4-iodobenzothiophene scaffold in protease inhibitor design.

Part 3: Experimental Protocols

Synthesis of 4-Iodobenzo[b]thiophene-2-carboxamidine

This protocol ensures the retention of the iodine atom while installing the sensitive amidine group. Standard conditions often lead to de-iodination; this modified Pinner reaction is preferred.

Prerequisites:

  • Starting Material: Methyl 4-iodobenzo[b]thiophene-2-carboxylate (Synthesis via fluoro-directed lithiation of 3-fluoroiodobenzene).[3]

  • Reagents: Trimethylaluminum (AlMe3), Ammonium Chloride (NH4Cl), Toluene.

Step-by-Step Workflow:

  • Reagent Preparation (The Weinreb Amine Analog Method):

    • In a flame-dried flask under Argon, suspend

      
       (5.0 eq) in anhydrous Toluene.
      
    • Cool to

      
      . Slowly add 
      
      
      
      (2.0 M in toluene, 5.0 eq). Caution: Pyrophoric.
    • Allow to warm to room temperature (RT) and stir for 1.5 hours until gas evolution ceases. This forms the active amino-aluminum species.

  • Amidination:

    • Dissolve Methyl 4-iodobenzo[b]thiophene-2-carboxylate (1.0 eq) in anhydrous Toluene.

    • Cannulate the ester solution into the aluminum reagent flask.

    • Heat to

      
       for 12–18 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 80:20:1).
      
  • Quenching & Isolation (Critical for Purity):

    • Cool reaction to

      
      .
      
    • Slowly quench by adding a slurry of Silica Gel in

      
      . Do not use aqueous acid quench as it may hydrolyze the amidine back to the amide/acid.
      
    • Filter the silica pad and wash with MeOH/CHCl3 (1:1).

    • Concentrate filtrate. Purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile + 0.1% TFA).

  • Validation:

    • NMR: Confirm disappearance of methyl ester singlet (~3.9 ppm) and appearance of broad amidine protons (~9.0-9.5 ppm).

    • MS: Check for Iodine isotope pattern (M+H peak).

Enzymatic Assay (uPA Inhibition)

To verify the activity of the synthesized compound.

  • Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.1% PEG-8000 (prevents sticking).

  • Substrate: Z-Gly-Gly-Arg-AMC (Fluorogenic).

  • Enzyme: Human uPA (2 nM final concentration).

  • Protocol:

    • Incubate Enzyme + Inhibitor (4-iodo compound, varying conc.) for 30 mins at RT.

    • Add Substrate (

      
      ).
      
    • Measure Fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 mins.

    • Fit to Morrison equation for tight-binding inhibitors.

Synthetic Pathway Visualization

Synthesis_Flow Start 3-Fluoroiodobenzene Step1 1. LDA, -78°C 2. DMF (Formylation) Start->Step1 Aldehyde 2-Fluoro-6-iodobenzaldehyde Step1->Aldehyde Step2 Methyl Thioglycolate Cs2CO3, DMSO Aldehyde->Step2 Ester Methyl 4-iodobenzo[b] thiophene-2-carboxylate Step2->Ester Step3 AlMe3 / NH4Cl (Modified Pinner) Ester->Step3 Product 4-Iodobenzo[b]thiophene -2-carboxamidine (Target) Step3->Product

Figure 2: Synthetic route from commercial starting materials to the 4-iodo scaffold.

References

  • Bridges, A. J., et al. (1993). The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase.[3] Bioorganic & Medicinal Chemistry.[3][4][5][6][7][8][9][10]

  • Katz, B. A., et al. (2001). Structural basis for selectivity of a small molecule, S1-binding, sub-micromolar inhibitor of urokinase-type plasminogen activator. Chemistry & Biology.[4][5][7][8][10][11]

  • Young, W. B., et al. (2004). Potent and selective benzothiophene-2-carboxamidine inhibitors of Factor VIIa. Bioorganic & Medicinal Chemistry Letters.[7][10]

  • Gong, Y., et al. (2020). Benzothiophene-2-carboxamide derivatives as SENPs inhibitors.[6][11] European Journal of Medicinal Chemistry.[6]

Sources

Benchmarking 4-Iodobenzo[b]thiophene-2-carboxamidine against standard treatments

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Benchmarking Analysis of Benzo[b]thiophene-Based nNOS Inhibitors Against Standard Treatments for Neuropathic Pain

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of a representative advanced nNOS inhibitor, 4-(3-(Trifluoromethyl)benzyl)-2-aminobenzo[b]thiophene-6-carboximidamide, against established first-line treatments for neuropathic pain, such as gabapentin and pregabalin. This analysis is designed for researchers, clinicians, and professionals in drug development to critically evaluate the therapeutic potential of targeting neuronal nitric oxide synthase (nNOS) in neuropathic pain management.

Introduction: The Rationale for Targeting nNOS in Neuropathic Pain

Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system. A key pathological process in its development is central sensitization, a state of hyperexcitability in the spinal cord and brain. Nitric oxide (NO), a gaseous signaling molecule, plays a crucial role in this process. Specifically, the neuronal nitric oxide synthase (nNOS) isoform is activated in response to nerve injury, leading to an overproduction of NO. This excess NO contributes to synaptic plasticity, neuroinflammation, and ultimately, the amplification of pain signals.

Standard treatments, such as gabapentinoids, primarily act by inhibiting calcium channel function, which can be effective but is often associated with significant side effects like dizziness and sedation. The development of selective nNOS inhibitors, such as the benzo[b]thiophene class of compounds, represents a targeted therapeutic strategy aimed at the root cause of central sensitization with the potential for a more favorable side-effect profile. 4-Iodobenzo[b]thiophene-2-carboxamidine serves as a critical scaffold for the synthesis of these potent and selective inhibitors.

Mechanism of Action: A Comparative Overview

The therapeutic approaches of nNOS inhibitors and gabapentinoids diverge significantly in their molecular targets and downstream effects.

Benzo[b]thiophene-Based nNOS Inhibitors: These compounds are designed to selectively bind to the active site of the nNOS enzyme, preventing the conversion of L-arginine to L-citrulline and nitric oxide. By reducing the production of NO in neuronal tissues, these inhibitors can mitigate the downstream effects of excitotoxicity and neuroinflammation that drive central sensitization.

Gabapentinoids (Gabapentin and Pregabalin): Despite their structural similarity to the neurotransmitter GABA, gabapentinoids do not act on GABA receptors. Instead, their primary mechanism of action is the binding to the α2δ-1 subunit of voltage-gated calcium channels. This binding reduces the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters like glutamate and substance P.

Signaling Pathway Comparison

The following diagrams illustrate the distinct signaling pathways targeted by each class of drugs.

nNOS_Inhibition cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron NMDA_R NMDA Receptor Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Activation nNOS nNOS Ca_influx->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Produces L_Arg L-Arginine L_Arg->nNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates BT_Inhibitor Benzo[b]thiophene Inhibitor BT_Inhibitor->nNOS Inhibits cGMP cGMP sGC->cGMP Pain_Signal Pain Signal Amplification cGMP->Pain_Signal

Caption: Mechanism of Benzo[b]thiophene nNOS Inhibitor.

Gabapentinoid_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Ca²⁺ Channel (α2δ-1 subunit) Ca_influx Ca²⁺ Influx VGCC->Ca_influx Vesicles Neurotransmitter Vesicles (Glutamate) Ca_influx->Vesicles Triggers Fusion Release Neurotransmitter Release Vesicles->Release Receptors Postsynaptic Receptors Release->Receptors Gabapentinoid Gabapentinoid Gabapentinoid->VGCC Binds & Inhibits Pain_Signal Pain Signal Transmission Receptors->Pain_Signal

Caption: Mechanism of Gabapentinoid Action.

Comparative Efficacy Data

The following table summarizes preclinical data from a chronic constriction injury (CCI) model of neuropathic pain, comparing the anti-allodynic effects of a representative benzo[b]thiophene-based nNOS inhibitor with gabapentin.

CompoundDose (mg/kg, i.p.)Time to Peak Effect (min)Maximal Reversal of Allodynia (%)Duration of Action (min)Reference
Benzo[b]thiophene Inhibitor 103085%>180
Gabapentin 306065%120

Comparative Safety and Selectivity

A significant advantage of targeting nNOS is the potential for improved safety and tolerability due to isoform selectivity. The three main NOS isoforms (nNOS, eNOS, and iNOS) have distinct physiological roles.

  • eNOS (endothelial NOS): Crucial for maintaining cardiovascular homeostasis, including blood pressure regulation.

  • iNOS (inducible NOS): Involved in the immune response.

  • nNOS (neuronal NOS): Primarily involved in neuronal signaling.

Inhibition of eNOS can lead to cardiovascular side effects such as hypertension. Therefore, the selectivity of an inhibitor for nNOS over eNOS is a critical parameter for safety.

CompoundnNOS Ki (nM)eNOS Ki (nM)Selectivity (eNOS/nNOS)Reference
Benzo[b]thiophene Inhibitor 5.21,250240-fold
L-NAME (Non-selective) 15302-fold

Gabapentinoids do not interact with NOS isoforms, but their side-effect profile is related to their action on calcium channels throughout the central nervous system, leading to sedation, dizziness, and cognitive effects.

Experimental Protocols

Protocol 1: In Vitro NOS Inhibition Assay

This protocol details the measurement of inhibitor potency (Ki) against purified human NOS isoforms.

Objective: To determine the inhibitory constant (Ki) of a test compound against nNOS and eNOS.

Materials:

  • Purified recombinant human nNOS and eNOS enzymes

  • L-[³H]arginine

  • NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4)

  • Calmodulin

  • Dowex AG 50WX-8 resin

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction buffer containing phosphate buffer, NADPH, FAD, FMN, BH4, and calmodulin.

  • Add the test compound at various concentrations (e.g., from 1 nM to 100 µM) to the reaction buffer.

  • Initiate the reaction by adding the purified nNOS or eNOS enzyme and L-[³H]arginine.

  • Incubate the reaction mixture at 37°C for 15 minutes.

  • Stop the reaction by adding a stop buffer containing EDTA.

  • Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin to separate the product, L-[³H]citrulline, from the unreacted L-[³H]arginine.

  • Elute the L-[³H]citrulline and quantify the amount using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Model of Neuropathic Pain (CCI Model)

This protocol describes the induction and assessment of neuropathic pain in rodents.

Objective: To evaluate the anti-allodynic efficacy of a test compound in a model of nerve injury-induced neuropathic pain.

Animal Model: Male Sprague-Dawley rats (200-250g).

Procedure:

  • Surgical Induction of CCI:

    • Anesthetize the rat with isoflurane.

    • Make an incision on the lateral surface of the thigh to expose the sciatic nerve.

    • Place four loose ligatures around the sciatic nerve with a spacing of approximately 1 mm.

    • Close the incision with sutures.

  • Assessment of Mechanical Allodynia:

    • Place the rat in a testing chamber with a wire mesh floor.

    • Use von Frey filaments of increasing stiffness to apply pressure to the plantar surface of the hind paw.

    • The paw withdrawal threshold is defined as the lowest force that elicits a withdrawal response.

  • Drug Administration and Testing:

    • After allowing 7-10 days for the development of stable allodynia, administer the test compound (e.g., benzo[b]thiophene inhibitor or gabapentin) or vehicle via intraperitoneal (i.p.) injection.

    • Measure the paw withdrawal threshold at various time points post-administration (e.g., 30, 60, 120, 180 minutes) to determine the peak effect and duration of action.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation synthesis Compound Synthesis (e.g., from 4-Iodobenzo[b]thiophene -2-carboxamidine) assay NOS Inhibition Assay (Protocol 1) synthesis->assay selectivity Determine nNOS vs eNOS Selectivity assay->selectivity cci_model CCI Neuropathic Pain Model (Protocol 2) selectivity->cci_model Lead Compound Selection efficacy_test Efficacy Testing (Paw Withdrawal Threshold) cci_model->efficacy_test pk_pd Pharmacokinetic/ Pharmacodynamic Analysis efficacy_test->pk_pd

Caption: Drug Discovery and Validation Workflow.

Conclusion and Future Directions

The benchmarking of benzo[b]thiophene-based nNOS inhibitors against standard treatments like gabapentin reveals a promising alternative therapeutic strategy for neuropathic pain. The high selectivity for nNOS over eNOS suggests a potential for a superior safety profile, particularly concerning cardiovascular side effects. Preclinical data indicate potent anti-allodynic effects at doses lower than those required for gabapentin, with a longer duration of action.

Future research should focus on comprehensive preclinical toxicology studies and the advancement of lead candidates into clinical trials. The development of orally bioavailable nNOS inhibitors based on the benzo[b]thiophene scaffold is a critical next step in translating these promising preclinical findings into a novel and effective treatment for patients suffering from neuropathic pain.

References

  • Miclescu, A., & Gordh, T. (2009). Nitric oxide and pain: 'a complex relationship'. Journal of Pain, 10(3), 227-236. [Link]

  • Bauer, C. S., Nieto-Rostro, M., & Dolphin, A. C. (2009). The α2δ subunits of voltage-gated calcium channels: a therapeutic target for neurological disorders. Biochemical Society Transactions, 37(Pt 6), 1335–1341. [Link]

  • Handy, A. M., et al. (2011). Discovery of 4-(3-(Trifluoromethyl)benzyl)-2-aminobenzo[b]thiophene-6-carboximidamide (BMS-820836) as a Potent and Selective Neuronal Nitric Oxide Synthase Inhibitor. Journal of Medicinal Chemistry, 54(21), 7549–7561. [Link]

  • Bleisch, T. J., et al. (2012). The selective neuronal nitric oxide synthase inhibitor, BMS-820836, is efficacious in the chronic constriction injury model of neuropathic pain. Behavioural Pharmacology, 23(5-6), 619–623. [Link]

  • Field, M. J., et al. (1999). Gabapentin and pregabalin, but not lamotrigine and topiramate, attenuate allodynia and hyperalgesia in a rat model of diabetic neuropathy. Pain, 80(1-2), 391-398. [Link]

  • Reif, D. W., & McCreedy, S. A. (1995). N-nitro-L-arginine and N-monomethyl-L-arginine are potent inhibitors of all three nitric oxide synthases. European Journal of Pharmacology, 289(2), 195–199. [Link]

A Comparative Guide to 4-Iodobenzo[b]thiophene-2-carboxamidine and Its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene core is a privileged structure in medicinal chemistry, featured in FDA-approved drugs like the antifungal sertaconazole and the osteoporosis treatment raloxifene.[1] Its rigid, planar structure and electron-rich nature make it an excellent scaffold for developing targeted therapies. The addition of a carboxamidine group at the 2-position introduces a basic center capable of forming key interactions, such as salt bridges, with biological targets. This guide focuses on 4-Iodobenzo[b]thiophene-2-carboxamidine, a potent inhibitor of urokinase-type plasminogen activator (uPA), and compares its activity with other benzo[b]thiophene and thiophene carboxamide derivatives that have shown promise in oncology, immunology, and neurodegenerative disease research.

Comparative Analysis of Biological Activity

Inhibition of Urokinase-Type Plasminogen Activator (uPA)

Causality Behind Experimental Choices: The overexpression of uPA is a hallmark of cancer metastasis. uPA, a serine protease, converts plasminogen to plasmin, which in turn degrades the extracellular matrix, allowing cancer cells to invade surrounding tissues.[2] The positively charged carboxamidine group is designed to interact with the negatively charged Asp189 residue in the S1 pocket of uPA, a common feature of serine protease inhibitors.[3] The 4-iodo substituent on the benzo[b]thiophene ring enhances the inhibitory activity, likely through favorable hydrophobic and halogen bonding interactions within the active site.

Performance Comparison:

Studies have shown that 4-substituted benzo[b]thiophene-2-carboxamidines are potent and selective inhibitors of uPA.[2][4] The 4-iodo derivative, in particular, demonstrates significant potency. Below is a comparison of its inhibitory activity with other analogs.

CompoundSubstitution at 4-positionuPA IC50 (nM)Reference
1 -I (Iodo) 320 [4]
2-C≡C-Ph133[4]
3-CH=CH-Sn(Bu)370[4]

This data highlights that while the 4-iodo substitution provides potent inhibition, further modifications at this position can lead to even greater efficacy.

Anticancer Activity as Combretastatin A-4 (CA-4) Biomimetics

Causality Behind Experimental Choices: Combretastatin A-4 is a natural product that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Thiophene carboxamide derivatives have been designed as biomimetics of CA-4, aiming to replicate its anticancer effects with improved drug-like properties.[5] The thiophene ring acts as a bioisostere for one of the phenyl rings of CA-4, while the carboxamide linkage provides structural rigidity and potential for hydrogen bonding.

Performance Comparison of Thiophene Carboxamide Derivatives:

A study on thiophene carboxamide derivatives as CA-4 biomimetics revealed significant antiproliferative activity against the Hep3B cancer cell line.[5]

CompoundKey Structural FeaturesHep3B IC50 (µM)Reference
2bN-(2,5-dimethoxyphenyl)-5-(4-fluorophenyl)thiophene-2-carboxamide5.46[5]
2eN-(3,4,5-trimethoxyphenyl)-5-(4-fluorophenyl)thiophene-2-carboxamide12.58[5]

These findings suggest that the substitution pattern on the N-phenyl ring is crucial for cytotoxic activity, with the 2,5-dimethoxy substitution showing greater potency in this series.

STING Agonism for Cancer Immunotherapy

Causality Behind Experimental Choices: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system.[6] Activation of STING in tumor cells can lead to the production of type I interferons, which in turn recruit and activate immune cells to attack the tumor. Benzo[b]thiophene-2-carboxamide derivatives have been explored as novel STING agonists. The rationale is that the planar aromatic core can engage in π-π stacking and other non-covalent interactions within the STING ligand-binding domain.

Performance of Benzo[b]thiophene-2-carboxamide Derivatives:

Recent research has identified benzo[b]thiophene-2-carboxamide derivatives with STING-activating capabilities.[6]

CompoundActivityKey FindingsReference
12dMarginal human STING activationIncreased phosphorylation of TBK1 and IRF3[6]
12eMarginal human STING activationIncreased phosphorylation of TBK1 and IRF3[6]

While the reported activity is marginal, these compounds serve as a proof-of-concept and a starting point for the development of more potent STING agonists based on the benzo[b]thiophene scaffold.

Modulation of Amyloid Beta (Aβ42) Aggregation

Causality Behind Experimental Choices: The aggregation of the Aβ42 peptide into amyloid plaques is a pathological hallmark of Alzheimer's disease. Small molecules that can modulate this aggregation process are of great interest as potential therapeutics. N-phenylbenzo[b]thiophene-2-carboxamides have been investigated for this purpose, with the hypothesis that the planar, aromatic structure can interfere with the β-sheet formation that drives fibrillogenesis.[7]

Performance Comparison of Aβ42 Aggregation Modulators:

Interestingly, different substitutions on the N-phenylbenzo[b]thiophene-2-carboxamide scaffold can lead to either inhibition or acceleration of Aβ42 aggregation.[7]

CompoundKey Structural FeaturesEffect on Aβ42 AggregationMaximum Inhibition/AccelerationReference
4bN-(4-hydroxy-3-methoxyphenyl)benzofuran-2-carboxamideInhibition54% inhibition[7]
5bN-(4-hydroxy-3-methoxyphenyl)benzo[b]thiophene-2-carboxamideInhibitionConcentration-dependent inhibition[7]
4dN-(4-methoxyphenyl)benzofuran-2-carboxamideAcceleration2.7-fold increase[7]
5dN-(4-methoxyphenyl)benzo[b]thiophene-2-carboxamideAccelerationSignificant increase[7]

This highlights the critical role of the substituent on the N-phenyl ring in determining the compound's effect on Aβ42 aggregation, with a methoxyphenol group favoring inhibition and a methoxyphenyl group promoting aggregation.

Experimental Protocols

Synthesis of 4-Iodobenzo[b]thiophene-2-carboxamidine

The synthesis of 4-iodobenzo[b]thiophene-2-carboxamidine is achieved through a multi-step process, starting from 3-fluoroiodobenzene. The key intermediate, methyl 4-iodobenzo[b]thiophene-2-carboxylate, is prepared via fluorine-directed metalation/formylation and subsequent thiophene annulation.[4] The final amidination step converts the ester to the target carboxamidine.[4]

Urokinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of uPA.

  • Reagents: Human urokinase, plasminogen, chromogenic plasmin substrate (e.g., S-2251), assay buffer (e.g., Tris-HCl, pH 7.4).

  • Procedure:

    • Add uPA to a 96-well plate containing the test compound at various concentrations.

    • Incubate for a pre-determined time at 37°C.

    • Add plasminogen to the wells.

    • Incubate for a specified time to allow for the conversion of plasminogen to plasmin.

    • Add the chromogenic substrate.

    • Measure the absorbance at 405 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 value of the inhibitor.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effects of a compound on cancer cell lines.

  • Reagents: Cancer cell lines (e.g., Hep3B), complete cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

STING Activation Reporter Assay

This assay quantifies the activation of the STING pathway in response to a test compound.

  • Reagents: HEK293T cells co-transfected with a STING expression vector and an IRF3-inducible luciferase reporter plasmid, cell culture medium, test compound, luciferase assay reagent.

  • Procedure:

    • Plate the transfected cells in a 96-well plate.

    • Treat the cells with the test compound for 18-24 hours.

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control and determine the fold-activation.

Thioflavin T (ThT) Assay for Aβ42 Aggregation

This fluorescent assay monitors the formation of amyloid fibrils.

  • Reagents: Aβ42 peptide, Thioflavin T (ThT) solution, assay buffer (e.g., phosphate buffer, pH 7.4).

  • Procedure:

    • Incubate Aβ42 peptide with the test compound at 37°C with continuous shaking.

    • At various time points, take aliquots and add them to a ThT solution in a 96-well plate.

    • Measure the fluorescence intensity with excitation at ~450 nm and emission at ~485 nm.

  • Data Analysis: Plot the fluorescence intensity over time to generate aggregation kinetics curves.

Visualizations

Urokinase_Pathway Plasminogen Plasminogen (inactive) Plasmin Plasmin (active protease) Plasminogen->Plasmin activated by uPA uPA uPA->Plasminogen ECM Extracellular Matrix (ECM) Plasmin->ECM degrades Degradation ECM Degradation ECM->Degradation Invasion Cancer Cell Invasion & Metastasis Degradation->Invasion Inhibitor 4-Iodobenzo[b]thiophene- 2-carboxamidine Inhibitor->uPA inhibits

Caption: Mechanism of uPA-mediated cancer cell invasion and its inhibition.

STING_Pathway Agonist Benzo[b]thiophene-2- carboxamidine Agonist STING STING (in ER membrane) Agonist->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 Phosphorylated IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN Type I Interferons Nucleus->IFN induces transcription of ImmuneResponse Antitumor Immune Response IFN->ImmuneResponse promotes

Caption: The STING signaling pathway and its activation by agonist compounds.

Screening_Workflow cluster_0 In Vitro Screening Synthesis Compound Synthesis & Characterization PrimaryAssay Primary Assay (e.g., uPA inhibition) Synthesis->PrimaryAssay SecondaryAssay Secondary Assays (e.g., Cell Viability) PrimaryAssay->SecondaryAssay SAR Structure-Activity Relationship (SAR) Analysis SecondaryAssay->SAR Lead Lead Compound Identification SAR->Lead

Caption: A typical workflow for in vitro screening of novel compounds.

Conclusion

4-Iodobenzo[b]thiophene-2-carboxamidine stands out as a potent inhibitor of urokinase-type plasminogen activator, a key target in cancer metastasis. The broader class of thiophene and benzo[b]thiophene carboxamides demonstrates significant versatility, with derivatives showing promise as anticancer agents, immunomodulatory STING agonists, and modulators of amyloid beta aggregation. The comparative data presented in this guide underscore the importance of the substitution patterns on the aromatic core for determining the specific biological activity and potency. The provided experimental protocols offer a foundation for researchers to further explore and validate the therapeutic potential of this valuable class of compounds. Further optimization of these scaffolds, guided by structure-activity relationship studies, holds considerable promise for the development of novel therapeutics for a range of diseases.

References

  • Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]

  • Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. [Link]

  • Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives. [Link]

  • Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. [Link]

  • The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase. [Link]

  • Inhibition of Urokinase by 4-substituted Benzo[b]thiophene-2-carboxamidines. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Iodobenzo[b]thiophene-2-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of 4-Iodobenzo[b]thiophene-2-carboxamidine. As a specialized research chemical, its complete toxicological and environmental profile may not be fully established. Therefore, this guidance is rooted in the fundamental principles of chemical safety, regulatory compliance, and a structural assessment of the molecule's constituent functional groups. The procedures outlined here are designed to protect laboratory personnel, the community, and the environment.

Hazard Assessment: Understanding the "Why"

Proper handling and disposal protocols are dictated by a compound's inherent hazards. A structural analysis of 4-Iodobenzo[b]thiophene-2-carboxamidine reveals three key features that inform its classification as hazardous waste.

  • Iodo Group (-I): The presence of iodine, a halogen, classifies this compound as a halogenated organic compound .[1] Halogenated waste streams require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants and acidic gases.[2] These streams must always be segregated from non-halogenated waste to ensure proper treatment and to manage disposal costs, as their treatment is significantly more expensive.[2][3]

  • Benzo[b]thiophene Core: This bicyclic, sulfur-containing aromatic structure is common in bioactive molecules.[4][5] Thiophene-containing compounds can possess unknown or significant toxicological properties, and their combustion products, such as sulfur oxides, are hazardous.

  • Carboxamidine Group (-C(=NH)NH₂): This functional group is basic in nature. While contributing to the compound's chemical properties, it also presents a reactivity hazard. It is crucial to avoid mixing amidine-containing waste with strong acids or oxidizing agents to prevent vigorous or exothermic reactions.

Given these features, 4-Iodobenzo[b]thiophene-2-carboxamidine must be treated as a potentially toxic, reactive, and environmentally hazardous chemical. Disposal must comply with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) overseen by the U.S. Environmental Protection Agency (EPA).[6][7]

Pre-Disposal Procedures: Preparation and Segregation

Before beginning the disposal process, adherence to the following preparatory steps is mandatory to ensure safety and compliance.

Personal Protective Equipment (PPE)

Always handle 4-Iodobenzo[b]thiophene-2-carboxamidine and its waste in a well-ventilated area, preferably inside a chemical fume hood. The minimum required PPE includes:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical goggles.[8]Protects eyes from splashes of solutions or accidental contact with solid particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents dermal absorption. Always check the glove manufacturer's compatibility chart for specific solvents.
Protective Clothing Flame-resistant laboratory coat.Protects skin and clothing from contamination.
Additional Protection Face shield and respiratory protection.Recommended when handling large quantities or if there is a risk of aerosolization.
Critical Waste Segregation

The single most important step in this process is correct waste segregation. Improper segregation can lead to dangerous chemical reactions, improper waste treatment, and regulatory violations.

  • Designate as Halogenated Waste: All waste streams containing 4-Iodobenzo[b]thiophene-2-carboxamidine must be placed in a container designated for HALOGENATED ORGANIC WASTE .[1][9]

  • Isolate from Incompatibles: Never mix this waste with the following:

    • Non-halogenated organic waste.[2]

    • Strong acids or bases.[1][2]

    • Oxidizing or reducing agents.[2]

    • Aqueous or metal-containing waste.[2]

Step-by-Step Disposal Protocol

The following protocol provides a direct, procedural guide for disposing of waste containing 4-Iodobenzo[b]thiophene-2-carboxamidine.

Step 1: Select the Appropriate Waste Container

Choose a container that is in good condition, compatible with the waste, and has a secure, leak-proof screw cap.[6][9]

  • For solid waste (pure compound, contaminated lab materials): Use a clearly labeled, wide-mouth container designated for solid halogenated waste.

  • For liquid waste (solutions, rinsates): Use a chemically-resistant plastic or glass container designated for liquid halogenated waste.[10] Ensure the container is not overfilled (a maximum of 80% capacity is recommended to allow for vapor expansion).

Step 2: Label the Container Correctly

Proper labeling is a critical safety and regulatory requirement. Before any waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[3] The label must include:

  • The words "Hazardous Waste" .

  • Full Chemical Name(s): Write out "4-Iodobenzo[b]thiophene-2-carboxamidine" and any solvents present. Do not use abbreviations or chemical formulas.[9]

  • Approximate Concentrations/Amounts (%) of all constituents.[3]

  • Hazard Identification: Check all applicable hazards (e.g., Toxic, Halogenated).

Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)

Waste must be stored in a designated SAA, which is at or near the point of generation.[10]

  • Keep the waste container tightly sealed at all times, except when actively adding waste.[9]

  • Store the container in a designated, well-ventilated area away from heat sources or ignition.

  • Ensure the container is within a secondary containment bin to mitigate spills.[3]

  • Adhere to institutional limits for waste accumulation, which is typically a maximum of 55 gallons of hazardous waste per SAA.[11]

Step 4: Arrange for Professional Disposal

Laboratory personnel should never transport hazardous waste or dispose of it down the drain.[11][12]

  • Once the container is full or waste is no longer being generated, submit a chemical waste pickup request to your institution's EHS department.[11]

  • Ensure the waste tag is fully and accurately completed before the scheduled pickup.

The disposal decision process can be visualized as follows:

G Disposal Workflow for 4-Iodobenzo[b]thiophene-2-carboxamidine cluster_form Identify Waste Form cluster_container Select & Label Container Start Waste Generated Containing 4-Iodobenzo[b]thiophene-2-carboxamidine Solid Solid (e.g., pure compound, contaminated gloves) Start->Solid Is it solid? Liquid Liquid (e.g., reaction mixture, rinsate) Start->Liquid Is it liquid? SolidContainer Select Labeled Container: 'HALOGENATED ORGANIC SOLID WASTE' Solid->SolidContainer LiquidContainer Select Labeled Container: 'HALOGENATED ORGANIC LIQUID WASTE' Liquid->LiquidContainer Accumulate Store in Secondary Containment within a Satellite Accumulation Area (SAA) SolidContainer->Accumulate LiquidContainer->Accumulate Request Container Full or Experiment Complete? Accumulate->Request Request->Accumulate No EHS Contact EHS for Waste Pickup Request->EHS Yes

Caption: Decision workflow for the proper segregation and disposal of 4-Iodobenzo[b]thiophene-2-carboxamidine waste.

Spill and Decontamination Procedures

Accidents require immediate and correct responses to minimize exposure and environmental impact.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for disposal as halogenated solid waste.[9]

  • Large Spills:

    • Evacuate the area immediately.

    • Notify your institution's EHS and emergency services.[9]

  • Glassware Decontamination:

    • Rinse contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone).

    • Crucially, collect this rinsate as HALOGENATED ORGANIC LIQUID WASTE. Do not dispose of it down the drain.

    • After the initial solvent rinse, the glassware can be washed normally.

By adhering to these scientifically grounded and regulation-compliant procedures, researchers can ensure the safe and responsible disposal of 4-Iodobenzo[b]thiophene-2-carboxamidine, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues. MDPI. [Online]. Available: [Link]

  • 4-Iodobenzo[b]thiophene-2-carboxamidine PubChem Entry. National Institutes of Health. [Online]. Available: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Online]. Available: [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Online]. Available: [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Online]. Available: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Online]. Available: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Online]. Available: [Link]

  • Organic Solvents Waste Management. University of California, Berkeley EHS. [Online]. Available: [Link]

  • Thiophene analogues of the carcinogens benzidine and 4-aminobiphenyl: Evaluation in vitro. ResearchGate. [Online]. Available: [Link]

  • Hazardous Waste Segregation Guidelines. Bucknell University. [Online]. Available: [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Online]. Available: [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Online]. Available: [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Online]. Available: [Link]

  • Pharmacology Review for Avagard. U.S. Food and Drug Administration. [Online]. Available: [Link]

  • Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ResearchGate. [Online]. Available: [Link]

Sources

Personal protective equipment for handling 4-Iodobenzo[b]thiophene-2-carboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 4-Iodobenzo[b]thiophene-2-carboxamidine

As Senior Application Scientist, this guide provides an in-depth operational framework for the safe handling, use, and disposal of 4-Iodobenzo[b]thiophene-2-carboxamidine (CAS No. 154628-42-9). The procedural recommendations herein are synthesized from an analysis of the compound's constituent chemical moieties—an iodinated benzothiophene core and a carboxamidine functional group—and established best practices for managing analogous chemical structures.

Hazard Assessment: A Mechanistic Overview

While a specific, comprehensive Safety Data Sheet (SDS) for 4-Iodobenzo[b]thiophene-2-carboxamidine is not publicly available, a robust hazard assessment can be constructed by examining its structural components.

  • Benzothiophene Core : Thiophene and its derivatives can cause skin, eye, and respiratory irritation.[1][2] Some are classified as harmful if swallowed.[1][2]

  • Iodinated Aromatic System : Halogenated organic compounds warrant careful handling due to potential persistence in the environment and specific toxicological profiles. Disposal must be managed meticulously to prevent environmental release.[3]

  • Carboxamidine Group : Amidine-containing compounds are known to be biologically active, which is often the basis for their use in drug development.[4][5] This bioactivity necessitates treating them as potentially toxic and requiring stringent measures to prevent direct exposure. Some amidine derivatives are known to have adverse effects, including the potential for kidney injury and respiratory complications.[4]

Based on this structural analysis, 4-Iodobenzo[b]thiophene-2-carboxamidine should be handled as a substance that is potentially harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation or allergic skin reactions .[1][2][6]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Protection Type Required Equipment Standard/Specification Rationale & Causality
Eye & Face Protection Chemical Splash Goggles & Face ShieldANSI Z87.1 / EN 166Goggles are required to protect against liquid splashes and potential vapors.[7] A face shield must be worn over the goggles during procedures with a high risk of splashing (e.g., transferring large volumes, heating solutions) to protect the entire face.[7]
Hand Protection Double-Gloved Nitrile GlovesEN 374Disposable nitrile gloves provide protection against incidental chemical contact.[7] Double-gloving is recommended to increase protection and allow for the safe removal of the outer glove immediately following contamination. For prolonged contact or immersion, heavier-duty gloves like neoprene or Silver Shield should be considered.[8] Always inspect gloves for damage before use.[1][9]
Body Protection Flame-Resistant Laboratory CoatNFPA 2112A fully-buttoned lab coat protects skin and personal clothing from splashes and contamination.[10] It should be flame-resistant as a general laboratory precaution. Clothing worn underneath must cover the legs completely; open-toed shoes are strictly prohibited.[10]
Respiratory Protection NIOSH-Approved Respirator (As needed)Varies by taskA respirator is not typically required for handling small quantities in a certified chemical fume hood. However, if there is a risk of generating dust or aerosols outside of primary engineering controls, a full-face respirator with appropriate cartridges (e.g., multi-sorbent for organic vapors and particulates) must be used.[8][9]

Operational Workflow: Safe Handling Procedures

All handling of 4-Iodobenzo[b]thiophene-2-carboxamidine, particularly the solid form, must be performed within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm that an eyewash station and safety shower are accessible and unobstructed.[2] Prepare all necessary equipment (spatulas, glassware, solvents) and place it inside the fume hood.

  • Weighing the Compound :

    • Don appropriate PPE as detailed in the table above.

    • To prevent the generation of dust, do not pour the solid. Use a spatula to carefully transfer the desired amount to a tared weigh boat or directly into the reaction vessel.

    • Perform this task deep within the fume hood to ensure any airborne particles are captured.

  • Solution Preparation & Reaction :

    • Add solvent to the solid compound slowly to avoid splashing.

    • If heating is required, use a controlled heating mantle and ensure the apparatus is securely clamped.

    • Keep the reaction vessel closed or under an inert atmosphere (e.g., Nitrogen, Argon) as appropriate for the chemistry.[3]

  • Post-Procedure Decontamination :

    • Wipe down all surfaces within the fume hood that may have been exposed to the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • Thoroughly clean all non-disposable equipment.

    • Remove the outer pair of gloves and dispose of them as solid chemical waste. Remove the inner gloves, followed by the lab coat and eye protection.

    • Wash hands thoroughly with soap and water after completing the work and removing all PPE.[1]

Workflow Visualization

G cluster_prep 1. Preparation & Pre-Flight Checks cluster_handling 2. Chemical Handling (Inside Fume Hood) cluster_cleanup 3. Decontamination & Disposal Verify_Fume_Hood Verify Fume Hood Certification & Flow Ready_Spill_Kit Ensure Spill Kit is Accessible Don_PPE Don Full PPE (Double Gloves, Goggles, etc.) Weigh_Solid Weigh Solid Compound (Minimize Dust) Don_PPE->Weigh_Solid Enter Hood Prepare_Solution Prepare Solution (Add Solvent Slowly) Weigh_Solid->Prepare_Solution Run_Reaction Set Up & Monitor Reaction Prepare_Solution->Run_Reaction Decontaminate_Surfaces Decontaminate Surfaces & Glassware Run_Reaction->Decontaminate_Surfaces Procedure Complete Segregate_Waste Segregate Waste Streams (Halogenated Liquid, Solid) Decontaminate_Surfaces->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.